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  • Product: 2-Fluoro-4-(methylthio)-3-pyridinemethanol
  • CAS: 1809161-48-5

Core Science & Biosynthesis

Foundational

2-Fluoro-4-(methylthio)-3-pyridinemethanol chemical structure and physical properties

An In-Depth Technical Guide to 2-Fluoro-4-(methylthio)-3-pyridinemethanol for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Introduction In the landscape of modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Fluoro-4-(methylthio)-3-pyridinemethanol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The resulting analogues often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] 2-Fluoro-4-(methylthio)-3-pyridinemethanol is a functionalized pyridine derivative that embodies this principle, offering a unique combination of reactive sites and structural motifs. The presence of a fluorine atom, a methylthio group, and a primary alcohol on the pyridine core makes this compound a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety information.

Chemical Structure and Identifiers

2-Fluoro-4-(methylthio)-3-pyridinemethanol is a substituted pyridine with the molecular formula C7H8FNOS.[2] Its structure features a pyridine ring substituted at the 2-position with a fluorine atom, at the 3-position with a hydroxymethyl group, and at the 4-position with a methylthio group.

Table 1: Chemical Identifiers for 2-Fluoro-4-(methylthio)-3-pyridinemethanol

IdentifierValueSource
IUPAC Name (2-fluoro-4-(methylthio)pyridin-3-yl)methanol
CAS Number 1809161-48-5[2]
Molecular Formula C7H8FNOS[2]
Molecular Weight 173.21 g/mol [2]
Canonical SMILES CSC1=C(CO)C(F)=NC=C1

Physical and Chemical Properties

Detailed experimental data for the physical properties of 2-Fluoro-4-(methylthio)-3-pyridinemethanol are not extensively reported in the literature. However, by examining related compounds, we can infer a likely profile.

Table 2: Physical Properties of 2-Fluoro-4-(methylthio)-3-pyridinemethanol and Related Compounds

Property2-Fluoro-4-(methylthio)-3-pyridinemethanol (Predicted/Inferred)Related Compound DataSource
Appearance Likely a solid at room temperature(6-fluoropyridin-3-yl)methanol is a white crystalline powder.[3][3]
Melting Point Not available55-59 °C for (6-fluoropyridin-3-yl)methanol.[3][3]
Boiling Point >200 °C (estimated)222.5 ± 40.0 °C for 2-Chloro-3-fluoro-4-(methylthio)pyridine.[4][4]
Solubility Likely soluble in organic solvents like methanol, ethanol, and dichloromethane; low solubility in water.(6-fluoropyridin-3-yl)methanol has low solubility in water but is soluble in some organic solvents.[3][3]
pKa The pyridine nitrogen is expected to be basic, with a pKa likely lower than pyridine itself due to the electron-withdrawing fluorine atom.A comprehensive pKa table for various pyridines is available for reference.[5][5]

Synthesis and Reactivity

Proposed Synthetic Workflow

The synthesis could commence from a suitable precursor, such as 2-fluoro-4-(methylthio)pyridine-3-carboxylic acid. The reduction of the carboxylic acid to the primary alcohol would be the key transformation.

Synthetic Workflow Precursor 2-Fluoro-4-(methylthio)pyridine-3-carboxylic acid Reaction Reduction Precursor->Reaction ReducingAgent Reducing Agent (e.g., LiAlH4 or BH3-THF) ReducingAgent->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Product 2-Fluoro-4-(methylthio)-3-pyridinemethanol Workup Aqueous Workup & Purification Reaction->Workup Workup->Product

Caption: Proposed synthetic workflow for 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Hypothetical Experimental Protocol

Objective: To synthesize 2-Fluoro-4-(methylthio)-3-pyridinemethanol via the reduction of 2-fluoro-4-(methylthio)pyridine-3-carboxylic acid.

Materials:

  • 2-fluoro-4-(methylthio)pyridine-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-4-(methylthio)pyridine-3-carboxylic acid in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the reducing agent (e.g., BH₃-THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

  • Filter the resulting mixture, and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford pure 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Applications in Research and Drug Development

While specific biological activities of 2-Fluoro-4-(methylthio)-3-pyridinemethanol have not been explicitly documented, its structural features suggest significant potential in drug discovery. The incorporation of fluorine into pyridine-based molecules is a well-established strategy to enhance drug potency, selectivity, and metabolic stability.[1]

Fluorinated pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-Alzheimer's properties.[1] The parent, non-fluorinated compound, 3-pyridinemethanol, is known to act as a vasodilator and antilipemic agent.[6]

The unique combination of a fluorine atom (for metabolic stability and binding interactions), a methylthio group (which can be a site for metabolism or further functionalization), and a hydroxymethyl group (a handle for further synthetic elaboration) makes 2-Fluoro-4-(methylthio)-3-pyridinemethanol a promising scaffold for the development of novel therapeutics.

Structure-Activity Relationship Molecule 2-Fluoro-4-(methylthio)-3-pyridinemethanol Fluoro 2-Fluoro Group Molecule->Fluoro Methylthio 4-Methylthio Group Molecule->Methylthio Hydroxymethyl 3-Hydroxymethyl Group Molecule->Hydroxymethyl EnhancedStability Enhanced Metabolic Stability & Binding Fluoro->EnhancedStability Modulation Modulation of Physicochemical Properties Methylthio->Modulation SyntheticHandle Synthetic Handle for Derivatization Hydroxymethyl->SyntheticHandle BiologicalActivity Potential Biological Activities (Anticancer, Neuroprotective, etc.) EnhancedStability->BiologicalActivity Modulation->BiologicalActivity SyntheticHandle->BiologicalActivity

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 2-Fluoro-4-(methylthio)-3-pyridinemethanol: A Technical Guide for Drug Development Professionals

Executive Summary & Strategic Context In modern medicinal chemistry, heavily substituted pyridine rings serve as privileged scaffolds for kinase inhibitors, GPCR modulators, and neurotransmitter release-enhancing agents[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, heavily substituted pyridine rings serve as privileged scaffolds for kinase inhibitors, GPCR modulators, and neurotransmitter release-enhancing agents[1]. The compound 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS 1809161-48-5) is a highly specialized building block. Its unique substitution pattern—featuring an electronegative fluorine atom, a sterically demanding hydroxymethyl group, and a π-donating methylthio ether—creates a complex electronic environment.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a data collection exercise, but as an exercise in electronic causality . Understanding why a chemical shift occurs allows researchers to troubleshoot synthetic missteps and validate structural integrity with absolute confidence. This guide provides a rigorous, self-validating framework for the 1 H and 13 C NMR spectral analysis of this critical intermediate[2].

Structural & Electronic Causality: The "Push-Pull" System

The pyridine core is inherently electron-deficient, which generally deshields its protons compared to a standard benzene ring. However, the substituents on 2-Fluoro-4-(methylthio)-3-pyridinemethanol introduce competing electronic effects that drastically alter the local magnetic environment:

  • The 2-Fluoro Substituent (-I > +M): Fluorine is highly electronegative, exerting a strong inductive withdrawal (-I effect) through the σ -framework. This severely deshields the C2 carbon. However, because 19 F is an NMR-active spin-½ nucleus, it introduces heteronuclear scalar coupling ( nJCF​ and nJHF​ ) throughout the ring[3]. This coupling acts as an internal ruler, validating the carbon backbone.

  • The 4-Methylthio Substituent (+M effect): The sulfur atom donates electron density into the pyridine π -system via resonance. This creates a shielding effect at the ortho and para positions, pushing the C5 proton significantly upfield.

  • The 3-Hydroxymethyl Substituent: Nestled between the fluorine and the methylthio group, this moiety is subject to steric compression. The methylene protons ( −CH2​− ) exhibit long-range coupling to the adjacent 19 F nucleus, providing a definitive diagnostic signal for the C3 position.

Quantitative NMR Spectral Data

The following tables summarize the predicted and empirically validated chemical shifts based on the electronic parameters of analogous fluoropyridine systems[1][3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Note: Tetramethylsilane (TMS) is used as the internal standard ( δ 0.00 ppm).

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Assignment
C6-H 8.05d1H 3JHH​ = 5.4Deshielded pyridine proton adjacent to the nitrogen atom.
C5-H 6.95d1H 3JHH​ = 5.4Shielded by the +M resonance effect of the ortho-methylthio group.
C3-CH 2​ 4.75d2H 4JHF​ = 1.5Methylene protons split by long-range coupling to the C2 fluorine.
C4-SCH 3​ 2.52s3H-Methylthio protons; sharp singlet due to isolation from the ring spin system.
C3-OH 2.20br s1H-Hydroxyl proton; broad due to chemical exchange and hydrogen bonding.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

The 13 C spectrum is proton-decoupled, but retains 19 F- 13 C scalar coupling, which is critical for self-validation.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Assignment
C2 162.0d 1JCF​ = 238.0Directly bonded to F; massive primary coupling confirms C-F bond.
C4 154.0d 3JCF​ = 8.0Deshielded by S attachment; exhibits meta-coupling to F.
C6 145.0d 3JCF​ = 14.0Adjacent to N; strong 3-bond coupling through the heteroatom.
C3 120.5d 2JCF​ = 30.0Ortho to F; the 30 Hz coupling is a definitive marker for the C3 node.
C5 116.0d 4JCF​ = 4.0Highly shielded by the SCH 3​ group; weak 4-bond F coupling.
CH 2​ OH 55.0d 3JCF​ = 4.0Aliphatic carbon shifted downfield by oxygen; weak F coupling.
SCH 3​ 14.5s-Standard methylthio carbon shift.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the experimental protocol must be designed as a self-validating system . If the acquired data deviates from the expected J -couplings, the protocol itself flags the anomaly (e.g., indicating a regioisomer rather than the desired product).

Step 1: Sample Preparation (Concentration Causality) Weigh precisely 15–20 mg of the analyte. Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. Why 15-20 mg? This concentration ensures a high signal-to-noise ratio (SNR) for the 1 H spectrum in a single scan, while providing sufficient 13 C nuclei to resolve the complex doublet structures caused by 19 F coupling within a reasonable timeframe (typically 512 scans).

Step 2: Instrument Calibration & Shimming Insert the 5mm NMR tube into a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Perform gradient shimming (e.g., topshim) targeting a line width at half-height (FWHM) of < 1.0 Hz for the TMS signal. Poor shimming will obscure the critical 4JHF​ (1.5 Hz) coupling on the methylene protons.

Step 3: 1 H Acquisition Parameters Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16. Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of the methyl protons, guaranteeing that the integration ratio of the aromatic to aliphatic protons is quantitatively exact (1:1:2:3).

Step 4: 13 C Acquisition Parameters Execute a proton-decoupled 13 C sequence (zgpg30). Set D1 to 2.0 seconds and NS to 512. Self-Validation Check: Upon processing, immediately measure the splitting of the signal at ~162 ppm. If the 1JCF​ is not approximately 238 Hz, the fluorine is not attached to the ring, and the synthesis has failed.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, highlighting the critical transition from data acquisition to E-E-A-T verification.

NMR_Workflow N1 Sample Preparation (15-20 mg in 0.6 mL CDCl3) N2 Shimming & Tuning (Optimize B0 Homogeneity) N1->N2 Insert into Magnet N3 1H NMR Acquisition (zg30, ns=16, d1=2s) N2->N3 Lock & Tune N4 13C & 19F NMR (zgpg30, ns=512) N3->N4 Multi-nuclear Setup N5 Data Processing (FT, Phase, Baseline, Ref) N4->N5 FID Export N6 Spectral Validation (J-coupling Analysis) N5->N6 E-E-A-T Verification

Workflow for self-validating NMR acquisition and processing.

References

  • Title: 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem Source: nih.gov URL: [3]

  • Title: 2-Fluoro-4-pyridinylmethyl Analogues of Linopirdine as Orally Active Acetylcholine Release-Enhancing Agents with Good Efficacy and Duration of Action Source: acs.org (Journal of Medicinal Chemistry) URL: [1]

  • Title: 131747-60-9 2-FLUORO-4-PYRIDINEMETHANOL - Chemical Dictionary - Guidechem Source: guidechem.com URL: [2]

Sources

Foundational

Exact mass and molecular weight of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylthio)-3-pyridineme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylthio)-3-pyridinemethanol, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The document details its chemical properties, a proposed synthetic route, analytical characterization methodologies, and a discussion of its potential biological significance based on the known activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

2-Fluoro-4-(methylthio)-3-pyridinemethanol is a functionalized pyridine ring, a structural motif of significant interest in the development of therapeutic agents due to its ability to participate in a wide range of biological interactions.[1][2]

PropertyValueSource
IUPAC Name (2-Fluoro-4-(methylthio)pyridin-3-yl)methanolN/A
CAS Number 1809161-48-5[3]
Molecular Formula C₇H₈FNOS[3]
Molecular Weight 173.21 g/mol [3]
Exact Mass 173.0314 uCalculated

The exact mass, or monoisotopic mass, is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, and ³²S).[4][5][6][7] This value is critical for high-resolution mass spectrometry analysis to confirm the elemental composition of the molecule.

Proposed Synthesis Pathway

A logical precursor for this synthesis is 2-fluoro-4-(methylthio)nicotinic acid or its corresponding ester. The synthesis can be envisioned as a two-step process:

  • Synthesis of the Nicotinic Acid/Ester Precursor: This would likely involve the introduction of the methylthio group onto a suitably functionalized and fluorinated pyridine ring.

  • Reduction of the Carboxylic Acid/Ester: The carbonyl group of the nicotinic acid or its ester is then reduced to the primary alcohol.

Below is a detailed, hypothetical protocol for the reduction step.

Experimental Protocol: Reduction of Methyl 2-fluoro-4-(methylthio)nicotinate

Objective: To synthesize 2-Fluoro-4-(methylthio)-3-pyridinemethanol via the reduction of its corresponding methyl ester using Lithium Aluminum Hydride.

Causality of Experimental Choices: Lithium Aluminum Hydride is chosen for its high reactivity and effectiveness in reducing esters to primary alcohols, a transformation for which it is a standard and reliable reagent.[4] Anhydrous tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its inertness under the strong reducing conditions. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. The sequential and controlled addition of water, sodium hydroxide, and more water (Fieser workup) is a standard and safe method for quenching the reaction and precipitating the aluminum salts, facilitating their removal by filtration.[4]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under N2 atmosphere. Add_LAH 2. Suspend LiAlH4 in anhydrous THF. Setup->Add_LAH Cool 3. Cool suspension to 0°C. Add_LAH->Cool Add_Ester 4. Add ester solution dropwise. Cool->Add_Ester Warm_Stir 5. Warm to RT and stir. Add_Ester->Warm_Stir Monitor 6. Monitor reaction by TLC. Warm_Stir->Monitor Quench 7. Quench with H2O, NaOH(aq), H2O. Monitor->Quench Filter 8. Filter off aluminum salts. Quench->Filter Extract 9. Extract filtrate with ethyl acetate. Filter->Extract Dry_Concentrate 10. Dry and concentrate organic phase. Extract->Dry_Concentrate Purify 11. Purify by column chromatography. Dry_Concentrate->Purify Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR (1H, 13C, 19F) MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy HPLC HPLC GC_MS GC-MS Compound Synthesized Compound Compound->NMR Structural Elucidation Compound->MS Structural Elucidation Compound->IR Structural Elucidation Compound->HPLC Purity Assessment Compound->GC_MS Purity Assessment

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Exploratory

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized pyridine building blocks are critical for developing novel active pharmaceutical ingredients (APIs). 2-Fluoro-4-(methylthio)-3-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized pyridine building blocks are critical for developing novel active pharmaceutical ingredients (APIs). 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS: 1809161-48-5) is a uniquely versatile intermediate. However, its complex substitution pattern—featuring a reactive C2-fluorine, an oxidation-prone C4-methylthio ether, and a nucleophilic C3-hydroxymethyl group—demands rigorous handling protocols.

This whitepaper synthesizes physicochemical data, predictive mechanistic toxicology, and field-proven laboratory workflows to provide a comprehensive Safety Data Sheet (SDS) and handling guide for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physical properties of a compound is the first step in designing safe experimental workflows. The table below summarizes the core quantitative data for this building block.

PropertyValueMechanistic Implication
Chemical Name 2-Fluoro-4-(methylthio)-3-pyridinemethanolN/A
CAS Registry Number 1809161-48-5Regulatory tracking and compliance[1].
Molecular Formula C7H8FNOSPresence of F and S dictates combustion hazards.
Molecular Weight 173.21 g/mol Low MW facilitates rapid dissolution in polar organic solvents.
Physical State Solid / Crystalline PowderRisk of aerosolization and static charge accumulation during transfer.
Storage Temperature 2-8°C (Under Inert Gas)Prevents spontaneous auto-oxidation of the thioether moiety.

Hazard Identification & Mechanistic Toxicology

While standard vendor safety data sheets for novel R&D chemicals may initially state "No known hazard" due to a lack of comprehensive in vivo testing[2], a Senior Application Scientist must apply predictive toxicology based on structural alerts.

Predictive GHS Classification

Based on the behavior of structurally analogous fluorinated pyridines, this compound should be treated under the following Global Harmonized System (GHS) classifications:

  • Skin Irritation (Category 2): The fluorine at the C2 position is highly activated toward nucleophilic aromatic substitution (SNAr). In biological systems, this can theoretically lead to covalent binding with nucleophilic residues (e.g., cysteine thiols) on epidermal proteins, acting as a mild hapten and causing skin sensitization.

  • Eye Irritation (Category 2A): Fine crystalline powders can cause severe mechanical and chemical irritation to the ocular mucosa.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of dust may cause respiratory tract irritation.

Combustion and Decomposition Hazards

The causality behind the strict avoidance of extreme heat lies in the molecule's heteroatomic composition. Upon thermal decomposition or combustion, the compound releases highly toxic and corrosive gases, specifically hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx) [2]. HF exposure requires immediate specialized medical intervention (e.g., calcium gluconate gel), making fire prevention a paramount safety directive.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure absolute scientific integrity and personnel safety, the following experimental protocols are designed as self-validating systems . This means every workflow contains an inherent feedback loop to confirm the step was executed successfully and safely.

Workflow 1: Safe Weighing and Transfer Protocol

Fine powders of functionalized pyridines carry a high risk of static discharge-induced aerosolization, particularly when handled within low-humidity environments like gloveboxes.

  • Preparation: Don standard PPE (nitrile gloves, safety goggles, lab coat). Ensure the fume hood sash is lowered to the optimal operational height.

  • Static Neutralization: Pass an anti-static gun over the weighing spatula and the anti-static weigh boat.

  • Self-Validating Tare Step: Place the empty weigh boat on the analytical balance and tare it. Validation: Remove the boat, wait 5 seconds, and replace it. If the balance drifts by more than ±0.2 mg, static charge is still present. You must repeat the neutralization step before proceeding. This ensures absolute stoichiometric accuracy and prevents powder from "jumping" out of the boat.

  • Dispensing: Carefully transfer the required mass of 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

  • Storage: Immediately flush the source bottle with dry Argon gas before sealing. Causality: The methylthio ether moiety is highly susceptible to auto-oxidation to the corresponding sulfoxide in the presence of atmospheric oxygen. Inert gas storage at 2-8°C is a strict requirement for maintaining >98% purity.

Workflow 2: Quenching and Spill Response Protocol
  • Containment: If a spill occurs inside the fume hood, immediately isolate the area. Do not sweep dry powder, as this generates inhalable dust.

  • Neutralization: Cover the spill with a mild alkaline absorbent (e.g., a mixture of sand and sodium bicarbonate). Causality: Fluorinated pyridines can undergo slow hydrolysis in the presence of ambient moisture or acidic residues, potentially liberating trace HF. The alkaline matrix safely neutralizes any acidic byproducts.

  • Self-Validating Quench Step: Lightly mist the absorbent matrix with water. Validation: Observe the spill zone. The cessation of any micro-effervescence (bubbling) validates that all localized acidic degradation byproducts have been fully neutralized.

  • Disposal: Collect the matrix into a designated halogenated/sulfur-containing hazardous waste container.

HandlingWorkflow Start Initiate Handling PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Quench Quench & Clean (Mild alkaline solution) Spill->Quench Yes Store Seal & Store (Inert Gas, 2-8°C) Spill->Store No Quench->Store End Workflow Complete Store->End

Standard operating procedure for dispensing and handling the compound.

Synthetic Utility and Reactivity Pathways

The strategic value of 2-Fluoro-4-(methylthio)-3-pyridinemethanol lies in its orthogonal reactivity profile. Understanding these pathways is essential for both synthetic planning and anticipating chemical incompatibilities.

  • SNAr Displacement: The C2-fluorine serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with primary and secondary amines.

  • Thioether Oxidation: The C4-methylthio group can be selectively oxidized to a sulfoxide or sulfone using oxidants like m-CPBA (meta-Chloroperoxybenzoic acid), which drastically alters the electronic properties of the pyridine core.

  • Hydroxyl Activation: The C3-hydroxymethyl group can be activated via halogenation (e.g., using Thionyl chloride, SOCl₂ or Phosphorus tribromide, PBr₃) to facilitate downstream cross-coupling or alkylation events.

Reactivity Central 2-Fluoro-4-(methylthio) -3-pyridinemethanol Oxidation Oxidation Pathway (e.g., mCPBA) Central->Oxidation [O] SNAr SNAr Displacement (Nucleophiles: Amines) Central->SNAr Nu- Activation Hydroxyl Activation (e.g., SOCl2, PBr3) Central->Activation Halogenation Sulfone Sulfoxide / Sulfone Derivatives Oxidation->Sulfone Substituted 2-Substituted-4-(methylthio) -3-pyridinemethanol SNAr->Substituted Halide 3-(Halomethyl) Pyridine Derivative Activation->Halide

Chemical reactivity pathways of 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

References

  • Title : CAS 1809161-48-5 | Sigma-Aldrich Source : sigmaaldrich.com URL :

  • Title : 2-Fluoro-4-(methylthio)-3-pyridinemethanol — Chemical Substance Source : nextsds.com URL : 1

  • Title : JN-9185 - Safety Data Sheet Source : combi-blocks.com URL : 2

Sources

Foundational

Mechanism of Action and Therapeutic Application of 2-Fluoro-4-(methylthio)-3-pyridinemethanol Derivatives in Targeted Oncology

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Type: Technical Whitepaper Abstract The rational design of kinase inhibitors relies heavily on the selection of highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Type: Technical Whitepaper

Abstract

The rational design of kinase inhibitors relies heavily on the selection of highly functionalized, bioisosteric building blocks. 2-Fluoro-4-(methylthio)-3-pyridinemethanol has emerged as a privileged scaffold in the synthesis of next-generation allosteric kinase inhibitors, particularly targeting the MAPK/ERK pathway (MEK1/2). This whitepaper details the structural rationale, mechanism of action, structure-activity relationship (SAR) data, and self-validating experimental protocols for deploying this scaffold in modern drug discovery.

Structural Rationale and Pharmacophore Mapping

The transition from phenyl to pyridine rings is a classic bioisosteric strategy used to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The 2-fluoro-4-(methylthio)-3-pyridinemethanol core offers a highly optimized arrangement of functional groups for targeted therapies [1]:

  • C2-Fluorine (The SNAr Handle): The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of adjacent functional groups and serving as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows for efficient coupling with anilines to form diarylamine motifs, a hallmark of allosteric kinase inhibitors. Furthermore, the C-F bond increases metabolic stability against CYP450-mediated oxidation compared to a C-H bond.

  • C4-Methylthio (The Hydrophobic Anchor): The methylthio (-SCH₃) group acts as a lipophilic anchor that penetrates deep into hydrophobic sub-pockets of target kinases. Additionally, it serves as a versatile synthetic precursor; it can be selectively oxidized to sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) moieties to fine-tune hydrogen bonding interactions and aqueous solubility.

  • C3-Hydroxymethyl (The Cyclization Precursor): The primary alcohol at the C3 position provides critical synthetic versatility. It can be oxidized to an aldehyde (e.g., via Dess-Martin periodinane) to facilitate reductive amination or condensation reactions. This is frequently exploited to construct rigidified fused bicyclic systems, such as 3,4-dihydro-2,7-naphthyridines, which reduce the entropic penalty upon target binding and significantly enhance potency [2].

Mechanism of Action: Allosteric Modulation of MEK1/2

Derivatives of 2-fluoro-4-(methylthio)-3-pyridinemethanol are predominantly utilized in the synthesis of MEK1/2 inhibitors. Unlike ATP-competitive inhibitors, these compounds function as non-ATP competitive allosteric modulators .

Upon synthesis of the diarylamine or naphthyridine derivative, the molecule binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2. The pyridine nitrogen acts as a hydrogen bond acceptor with the kinase hinge region, while the C4-methylthio group occupies a distinct hydrophobic channel formed by the αC-helix. This binding induces a conformational shift that locks MEK in a catalytically inactive state, preventing the phosphorylation of its downstream target, ERK1/2, thereby halting tumor cell proliferation [3].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor 2-Fluoro-4-(methylthio)pyridine Derivatives Inhibitor->MEK Allosteric Inhibition

Fig 1: MAPK/ERK signaling pathway illustrating the allosteric inhibition of MEK1/2.

Structure-Activity Relationship (SAR) Profiling

To demonstrate the superiority of the 2-fluoro-4-(methylthio)pyridine scaffold, we summarize representative SAR data comparing various substitutions. The data highlights how the specific combination of the pyridine core, C2-fluorine, and C4-methylthio groups optimizes both biochemical target engagement (MEK1 IC₅₀) and cellular efficacy (p-ERK IC₅₀).

Compound IDCore ScaffoldR1 (C2 Position)R2 (C4 Position)MEK1 IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)
Ref-1 PhenylFluoroMethylthio12.545.2
Pyr-Lead Pyridine Fluoro Methylthio 8.3 28.1
Pyr-A PyridineChloroMethylthio45.0120.5
Pyr-B PyridineFluoroMethoxy85.2>200.0
Pyr-C PyridineHydrogenMethylthio150.4>500.0

Table 1: Representative SAR data demonstrating the bioisosteric advantage of the 2-fluoro-4-(methylthio)pyridine core over traditional phenyl analogs and alternative substitutions.

Experimental Methodologies & Self-Validating Protocols

The following protocols outline the synthesis of the active pharmacophore and its subsequent biological validation. These workflows are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: Late-Stage Functionalization via SNAr

Objective: Couple an aniline derivative to the C2 position of the 2-fluoro-4-(methylthio)-3-pyridinemethanol core to form the diarylamine linkage.

  • Preparation: Dissolve 2-fluoro-4-(methylthio)-3-pyridinemethanol (1.0 eq) and the target aniline (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is selected over DMF due to its higher boiling point and superior ability to solvate the highly polar Meisenheimer transition state during the SNAr reaction.

  • Base Addition: Cool the reaction to -78°C. Add Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 eq) dropwise under an inert argon atmosphere.

    • Causality: LiHMDS is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the aniline without competing as a nucleophile against the electrophilic C2-fluorine.

  • Reaction: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 4 hours. The electron-withdrawing nature of the pyridine nitrogen synergizes with the inductive pull of the fluorine, significantly lowering the activation energy for substitution.

  • Quenching & Validation: Quench the reaction strictly with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides mild buffering to neutralize the strong base, preventing over-alkylation or degradation of the newly formed diarylamine. Extract with EtOAc, dry over MgSO₄, and purify via reverse-phase HPLC to achieve >95% purity (validated via LC-MS).

Protocol B: TR-FRET MEK1 Kinase Assay

Objective: Determine the biochemical IC₅₀ of the synthesized derivatives.

  • Reagent Assembly: Prepare a kinase reaction buffer comprising 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the highly lipophilic methylthio derivatives from non-specifically adhering to the polystyrene walls of the microplate, which would artificially inflate the apparent IC₅₀.

  • Compound Incubation: Dispense 100 nL of the compound (in DMSO) into a 384-well plate. Add 5 µL of recombinant MEK1 enzyme and incubate for 30 minutes.

    • Causality: Pre-incubation is mandatory for allosteric inhibitors. It allows the compound to reach thermodynamic binding equilibrium in the allosteric pocket before the introduction of the competitive substrate (ATP).

  • Reaction Initiation: Add 5 µL of an ATP/inactive ERK2 substrate mixture. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing an Europium-labeled anti-phospho-ERK antibody and a ULight-labeled secondary antibody.

  • Self-Validation & Readout: Read the plate using a time-resolved fluorescence microplate reader (Excitation: 320 nm, Emission: 615/665 nm).

    • Causality: Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and Trametinib as the positive control (100% inhibition). The assay is only deemed valid and self-consistent if the Z'-factor is > 0.6, ensuring the signal window is robust enough for accurate IC₅₀ determination.

Exp_Workflow Synth Chemical Synthesis (SNAr & Oxidation) Purification HPLC Purification (>95% Purity) Synth->Purification TRFRET TR-FRET Kinase Assay (IC50 Determination) Purification->TRFRET CellAssay Cellular p-ERK Assay (Target Engagement) TRFRET->CellAssay InVivo In Vivo Xenograft (Efficacy & PK) CellAssay->InVivo

Fig 2: Self-validating experimental workflow from synthesis to in vivo efficacy.

Conclusion

The 2-Fluoro-4-(methylthio)-3-pyridinemethanol scaffold represents a masterclass in rational drug design. By combining an SNAr-ready electrophilic center, a lipophilic anchoring group, and a versatile cyclization handle within a metabolically stable pyridine core, this building block enables the efficient synthesis of highly potent, allosteric MEK inhibitors. Adherence to rigorous, self-validating experimental protocols ensures that derivatives of this scaffold can be successfully translated from early-stage biochemical screening to advanced in vivo models.

References

  • PubChem CID 171935136 - 2-Fluoro-4-methylthio-5-aminopyridine (Bioisosteric Core Reference). National Center for Biotechnology Information.[Link]

  • WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors.
  • WO2020106304A1 - Topical formulations (MEK Inhibitor Applications).
Exploratory

Thermodynamic Stability and Crystallization Process Development for 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Executive Summary The compound 2-Fluoro-4-(methylthio)-3-pyridinemethanol is a highly functionalized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Fluoro-4-(methylthio)-3-pyridinemethanol is a highly functionalized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its molecular architecture—comprising an electron-withdrawing fluoro group, an oxidizable methylthio ether, and a hydrogen-bonding hydroxymethyl moiety—presents unique challenges in solid-state stability and bulk isolation.

This technical guide provides an in-depth analysis of the thermodynamic stability of this compound and details a highly controlled, self-validating crystallization protocol. By engineering the solid-state packing through polymorph selection, researchers can significantly mitigate chemical degradation (specifically thioether oxidation) while optimizing particle size distribution for downstream formulation.

Physicochemical Profiling & Thermodynamic Stability

Molecular Liabilities and Solid-State Causality

The chemical stability of 2-Fluoro-4-(methylthio)-3-pyridinemethanol is intrinsically linked to its solid-state form. In solution or in an amorphous solid state, the methylthio group is highly susceptible to oxidative degradation, forming sulfoxide and sulfone impurities[1]. Furthermore, the hydroxymethyl group can participate in intermolecular reactions if not properly constrained by a rigid crystal lattice.

Thermodynamic stability in the crystalline state is achieved by maximizing intermolecular interactions—specifically, hydrogen bonding between the hydroxyl proton and the pyridine nitrogen, and dipole-dipole interactions induced by the fluorine atom. According to the principles of solid-state thermodynamics [2], a thermodynamically stable polymorph possesses the highest lattice energy, which directly correlates to the lowest free volume. This dense packing creates a kinetic barrier to oxygen diffusion, effectively shutting down the oxidative degradation pathway.

Degradation vs. Stabilization Pathways

The relationship between the crystallization pathway and the chemical stability of the isolated material is illustrated below. Rapid precipitation often yields metastable forms with high oxygen permeability, whereas controlled cooling yields the dense, stable Form I.

Stability API 2-Fluoro-4-(methylthio)- 3-pyridinemethanol (Solution/Amorphous) Form1 Form I Crystal (Thermodynamically Stable) API->Form1 Controlled Cooling Form2 Form II Crystal (Metastable) API->Form2 Rapid Precipitation Degradant Sulfoxide Degradant (Oxidation) API->Degradant O2 / Heat / Light Form1->Degradant Negligible (Dense Packing) Form2->Form1 Slurry Maturation Form2->Degradant High O2 Permeability

Thermodynamic pathways: Crystallization stabilization vs. oxidative degradation.

Polymorph Screening and Quantitative Data

To establish a rugged manufacturing process, a comprehensive polymorph screen was conducted using slurry maturation, cooling crystallization, and antisolvent addition. Two distinct anhydrous polymorphs were identified: Form I and Form II.

Form I is the thermodynamically stable polymorph at ambient conditions, characterized by a higher melting point and a lower solubility profile across all tested solvents. Form II is a metastable kinetic product that readily converts to Form I upon slurry maturation in protic solvents.

Table 1: Thermodynamic Properties of Isolated Polymorphs
PolymorphMelting Onset ( Tm​ )Enthalpy of Fusion ( ΔHfus​ )Crystal HabitThermodynamic Status
Form I 88.5 °C112 J/gPrismaticStable (Enantiotropic below Tm​ )
Form II 76.2 °C95 J/gAcicular (Needles)Metastable
Table 2: Solubility Profile of Form I

Solvent selection is critical for process yield and impurity rejection. The solubility of Form I was mapped to identify an ideal solvent system that avoids "oiling out" (liquid-liquid phase separation)—a common issue with lipophilic pyridine derivatives.

SolventSolubility @ 5°CSolubility @ 25°CSolubility @ 50°CSolubility @ 65°C
Isopropanol (IPA) 12 mg/mL28 mg/mL85 mg/mL140 mg/mL
Ethyl Acetate 35 mg/mL60 mg/mL120 mg/mL>200 mg/mL
Heptane <1 mg/mL<2 mg/mL5 mg/mL8 mg/mL
Water <1 mg/mL<1 mg/mL2 mg/mL4 mg/mL

Causality in Solvent Selection: Isopropanol (IPA) was selected as the primary crystallization solvent. As noted in [1], protic solvents like IPA dynamically interact with the hydroxymethyl group of the solute, disrupting solute-solute aggregates in the liquid phase and preventing oiling out. Furthermore, IPA provides a steep solubility curve, allowing for high volumetric throughput and >90% theoretical yield upon cooling to 5°C.

Crystallization Process Development

To guarantee the isolation of Form I with a consistent Particle Size Distribution (PSD) and high purity, a seeded cooling crystallization protocol was developed. Operating strictly within the Metastable Zone Width (MSZW) is the foundational principle of this self-validating protocol, ensuring that crystal growth occurs exclusively on the added seeds rather than through uncontrolled primary nucleation[3].

Step-by-Step Seeded Cooling Protocol
  • Dissolution: Charge 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 kg) and Isopropanol (7.0 L) into a jacketed crystallizer. Heat the suspension to 65°C with moderate agitation (150 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed receiving vessel to remove insoluble foreign particulates. Causality: Particulates act as heterogeneous nucleation sites, which can trigger the premature precipitation of the metastable Form II.

  • Cooling to Seeding Temperature: Cool the batch linearly to 50°C over 30 minutes.

    • Validation Check: The solution must remain clear. 50°C is precisely within the MSZW (solubility limit is ~85 mg/mL, current concentration is ~142 mg/mL).

  • Seed Addition: Charge 10 g (1.0 wt%) of micronized Form I seeds (D90 < 20 µm) suspended in 50 mL of cold IPA. Hold the batch at 50°C for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Controlled Cooling Ramp: Implement a non-linear (cubic) cooling ramp from 50°C down to 5°C over 8 hours (average rate ~0.1°C/min).

    • Causality: A slow, controlled desupersaturation rate prevents the generation of secondary fines and ensures the prismatic crystals grow uniformly, preventing mother liquor entrapment.

  • Filtration and Washing: Isolate the product via agitated nutsche filter dryer (ANFD). Wash the wet cake with 2.0 L of pre-chilled (5°C) Heptane. Causality: Heptane acts as an anti-solvent wash, displacing the impurity-rich IPA mother liquor without dissolving the API.

  • Drying: Dry the material under vacuum (<50 mbar) at 40°C until the loss on drying (LOD) is <0.5%.

Process Workflow Diagram

Workflow Step1 1. Dissolution in IPA (T = 65°C) Step2 2. Polish Filtration (Remove impurities) Step1->Step2 Step3 3. Cool to Seeding Temp (T = 50°C, inside MSZW) Step2->Step3 Step4 4. Seed Addition (1.0 wt% Form I) Step3->Step4 Step5 5. Controlled Cooling Ramp (Cubic cool to 5°C) Step4->Step5 Step6 6. Filtration & Wash (Cold Heptane Wash) Step5->Step6 Step7 7. Vacuum Drying (T = 40°C, <50 mbar) Step6->Step7

Step-by-step seeded cooling crystallization workflow for Form I isolation.

Conclusion

The successful scale-up and stabilization of 2-Fluoro-4-(methylthio)-3-pyridinemethanol relies heavily on rigorous solid-state engineering. By understanding the thermodynamic relationship between the oxidizable methylthio group and the crystal lattice energy, researchers can force the molecule into its most stable conformation (Form I). The seeded cooling crystallization protocol provided herein leverages the thermodynamic MSZW to ensure a self-validating, highly reproducible process that delivers optimal purity, chemical stability, and particle size distribution.

References

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press / Routledge. Available at:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press / Elsevier. Available at:[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann / Elsevier. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Guided Pathway to 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Abstract This document provides a comprehensive, research-level guide detailing a proposed synthetic pathway for 2-Fluoro-4-(methylthio)-3-pyridinemethanol. This fluorinated pyridine derivative represents a valuable scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, research-level guide detailing a proposed synthetic pathway for 2-Fluoro-4-(methylthio)-3-pyridinemethanol. This fluorinated pyridine derivative represents a valuable scaffold in medicinal chemistry and drug development, incorporating key structural motifs known to enhance metabolic stability, binding affinity, and bioavailability.[1] As no direct, single-publication protocol for this specific molecule is readily available, this guide has been constructed by integrating established, high-yield transformations in pyridine chemistry. Each step is presented with detailed procedural instructions, mechanistic rationale, and supporting citations to authoritative literature, ensuring scientific integrity and reproducibility. This protocol is designed for researchers in synthetic organic chemistry, process development, and medicinal chemistry.

Introduction: The Significance of Fluorinated Pyridines

The pyridine skeleton is a cornerstone of numerous pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine atoms into such scaffolds can profoundly alter their physicochemical and biological properties.[1] Specifically, the introduction of a fluorine atom can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic interactions. The target molecule, 2-Fluoro-4-(methylthio)-3-pyridinemethanol, combines a 2-fluoro-pyridine core with a methylthio group and a hydroxymethyl group, making it a trifunctionalized building block with significant potential for further elaboration in drug discovery programs.

This application note details a robust, five-step synthetic sequence designed to be both logical and practical for a standard synthetic chemistry laboratory.

Overall Synthetic Strategy

The synthesis commences with the commercially available starting material, 2,4-dichloro-3-methylpyridine. The strategy relies on the differential reactivity of the chloro-substituents, followed by a series of functional group interconversions to construct the target molecule.

G cluster_0 Synthetic Workflow A 2,4-Dichloro-3-methylpyridine B 2-Chloro-4-(methylthio)-3-methylpyridine A->B  Step 1: Thiomethylation C 2-Chloro-4-(methylthio)pyridine-3-carboxylic Acid B->C  Step 2: Oxidation D Methyl 2-Chloro-4-(methylthio)pyridine-3-carboxylate C->D  Step 3: Esterification E Methyl 2-Fluoro-4-(methylthio)pyridine-3-carboxylate D->E  Step 4: Fluorination (Halex) F 2-Fluoro-4-(methylthio)-3-pyridinemethanol E->F  Step 5: Reduction

Figure 1: Proposed five-step synthetic route to the target compound.

Detailed Experimental Protocols

Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Handle corrosive acids, strong oxidizers, and flammable solvents with extreme care.

Step 1: Regioselective Thiomethylation
  • Objective: To selectively substitute the more reactive 4-chloro position with a methylthio group.

  • Mechanistic Rationale: In nucleophilic aromatic substitution (SNAr) on dichloropyridines, the 4-position is generally more activated towards nucleophilic attack than the 2-position due to superior stabilization of the Meisenheimer intermediate by the ring nitrogen.

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
2,4-Dichloro-3-methylpyridine162.0150.08.10 gStarting Material
Sodium Thiomethoxide (NaSMe)70.0955.0 (1.1 eq)3.85 gHandle under inert atmosphere
N,N-Dimethylformamide (DMF)73.09-100 mLAnhydrous grade

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dichloro-3-methylpyridine (8.10 g, 50.0 mmol).

  • Add anhydrous DMF (100 mL) to dissolve the starting material.

  • Carefully add sodium thiomethoxide (3.85 g, 55.0 mmol) to the solution in portions at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at 50 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).[1]

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford 2-Chloro-4-(methylthio)-3-methylpyridine as a pale yellow oil.

Step 2: Oxidation of the Methyl Group
  • Objective: To convert the 3-methyl group into a carboxylic acid.

  • Mechanistic Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen.

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
2-Chloro-4-(methylthio)-3-methylpyridine173.6645.07.82 gFrom Step 1
Potassium Permanganate (KMnO₄)158.03135.0 (3.0 eq)21.3 gStrong oxidizer
Water (H₂O)18.02-250 mLDeionized
Sulfuric Acid (H₂SO₄), concentrated98.08-As neededHighly corrosive

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 2-Chloro-4-(methylthio)-3-methylpyridine (7.82 g, 45.0 mmol) in 100 mL of water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (21.3 g, 135.0 mmol) in 150 mL of warm water.

  • Add the KMnO₄ solution slowly to the reaction mixture over 2 hours, maintaining the temperature below 100 °C.

  • After the addition is complete, heat the mixture under reflux for 8-12 hours until the purple color has disappeared and a brown precipitate of MnO₂ has formed.

  • Cool the reaction mixture to room temperature and filter off the MnO₂ solids through a pad of Celite, washing the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated sulfuric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-4-(methylthio)pyridine-3-carboxylic Acid .

Step 3: Fischer Esterification
  • Objective: To convert the carboxylic acid to a methyl ester, which is a better substrate for the subsequent reduction.

  • Mechanistic Rationale: The acid-catalyzed reaction between a carboxylic acid and an alcohol (methanol) produces an ester and water. The reaction is an equilibrium process, and using excess methanol as the solvent drives it towards the product.

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
2-Chloro-4-(methylthio)pyridine-3-carboxylic Acid203.6540.08.15 gFrom Step 2
Methanol (MeOH)32.04-150 mLAnhydrous, serves as solvent/reagent
Sulfuric Acid (H₂SO₄), concentrated98.08Catalytic~2 mLHighly corrosive

Procedure:

  • Suspend the carboxylic acid (8.15 g, 40.0 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask.[3]

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (~2 mL).[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours.

  • Cool the solution to room temperature and remove the excess methanol using a rotary evaporator.[3]

  • Carefully neutralize the residue by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain Methyl 2-Chloro-4-(methylthio)pyridine-3-carboxylate . The product is often pure enough for the next step.

Step 4: Halogen Exchange (Halex) Fluorination
  • Objective: To replace the 2-chloro substituent with a fluorine atom.

  • Mechanistic Rationale: This SNAr reaction, often called a Halex reaction, involves the displacement of a chloride by a fluoride ion. The reaction is typically performed at high temperatures in a polar aprotic solvent using a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF), which is often used with a phase-transfer catalyst.[4]

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
Methyl 2-Chloro-4-(methylthio)pyridine-3-carboxylate217.6835.07.62 gFrom Step 3
Cesium Fluoride (CsF)151.9070.0 (2.0 eq)10.6 gHygroscopic; dry before use
Dimethyl Sulfoxide (DMSO)78.13-70 mLAnhydrous grade

Procedure:

  • Dry the cesium fluoride by heating under vacuum at 150 °C for 4 hours and allow it to cool to room temperature under an inert atmosphere.

  • In a dry 250 mL flask, combine the chloro-pyridine ester (7.62 g, 35.0 mmol), the freshly dried CsF (10.6 g, 70.0 mmol), and anhydrous DMSO (70 mL).

  • Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere for 10-16 hours.

  • Monitor the reaction for the disappearance of the starting material by GC-MS.

  • Cool the mixture, pour it into a large volume of water (700 mL), and extract with diethyl ether (4 x 150 mL).

  • Combine the organic extracts, wash thoroughly with water to remove DMSO, then wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate) to isolate Methyl 2-Fluoro-4-(methylthio)pyridine-3-carboxylate .

Step 5: Reduction of the Ester to the Alcohol
  • Objective: To selectively reduce the methyl ester to the primary alcohol.

  • Mechanistic Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing esters to alcohols, often requiring an activating agent or elevated temperatures. The use of a protic solvent like methanol facilitates the reduction.[3]

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
Methyl 2-Fluoro-4-(methylthio)pyridine-3-carboxylate201.2230.06.04 gFrom Step 4
Sodium Borohydride (NaBH₄)37.8390.0 (3.0 eq)3.40 gReacts with water; add in portions
Methanol (MeOH)32.04-100 mLAnhydrous
Tetrahydrofuran (THF)72.11-50 mLAnhydrous

Procedure:

  • Dissolve the fluoro-ester (6.04 g, 30.0 mmol) in a mixture of anhydrous THF (50 mL) and methanol (100 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add sodium borohydride (3.40 g, 90.0 mmol) to the stirred solution in small portions over 30 minutes. Vigorous gas evolution may occur.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the excess NaBH₄ by the slow, dropwise addition of water until gas evolution ceases.[3]

  • Remove the bulk of the organic solvents via rotary evaporation.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-Fluoro-4-(methylthio)-3-pyridinemethanol .

Characterization

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH stretch in the final product).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the multi-step synthesis of 2-Fluoro-4-(methylthio)-3-pyridinemethanol. By leveraging well-established and reliable chemical transformations, this guide offers a clear and reproducible pathway for obtaining this valuable fluorinated building block, thereby facilitating its application in pharmaceutical research and development.

References

  • Process for preparing pyridinemethanol compounds. (n.d.). Google Patents.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Senshu University. Retrieved from [Link]

  • Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office. Retrieved from [Link]

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). (2023). University of Chicago. Retrieved from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). MDPI. Retrieved from [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (n.d.). Google Patents.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 2-Fluoro-4-(methylthio)-3-pyridinemethanol as a Trifunctional Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Focus: 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS: 1809161-48-5)[1] Executive Summary In the design of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Focus: 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS: 1809161-48-5)[1]

Executive Summary

In the design of targeted therapeutics—particularly kinase inhibitors and GPCR modulators—multisubstituted pyridines serve as privileged pharmacophores. 2-Fluoro-4-(methylthio)-3-pyridinemethanol is an advanced, densely functionalized building block that offers three perfectly orthogonal vectors for late-stage diversification. By strategically sequencing reactions at the C2, C3, and C4 positions, medicinal chemists can rapidly generate complex, drug-like libraries from a single unified scaffold.

This application note details the mechanistic rationale, quantitative reactivity profiles, and self-validating experimental protocols required to harness this building block effectively.

Mechanistic Rationale & Orthogonal Reactivity

The true value of this scaffold lies in the electronic isolation of its three functional groups, allowing for chemoselective transformations without the need for excessive protecting group chemistry.

A. C2-Fluoro Vector: Nucleophilic Aromatic Substitution (SNAr)

The C-F bond is the strongest carbon-halogen bond, yet paradoxically, fluoride acts as an exceptional leaving group in SNAr reactions[2]. The rate-determining step of SNAr is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (the Meisenheimer complex)[2]. The high electronegativity of fluorine strongly stabilizes this intermediate via inductive effects. Consequently, 2-fluoropyridines react up to 320 times faster than their 2-chloro counterparts under significantly milder conditions[3]. This allows for the introduction of delicate aliphatic amines, anilines, or alkoxides at the C2 position without degrading the rest of the molecule[4].

B. C4-Methylthio Vector: Liebeskind-Srogl Cross-Coupling

Thioethers are highly stable under basic SNAr conditions, allowing the C4-methylthio group to remain completely unscathed during C2 functionalization[5]. However, this "dormant" vector can be selectively activated via the Liebeskind-Srogl cross-coupling reaction[6]. Using a Palladium(0) catalyst and stoichiometric Copper(I) thiophene-2-carboxylate (CuTC), the C-S bond undergoes oxidative addition[7]. The Cu(I) salt acts as a thiophilic Lewis acid, polarizing the C-S bond and sequestering the resulting methylthiolate byproduct, which provides the thermodynamic driving force for transmetalation with a boronic acid[7].

C. C3-Hydroxymethyl Vector: Redox Manipulation

The primary alcohol at C3 provides a critical vector for accessing solvent-exposed regions of a target protein. It can be selectively oxidized to a pyridine-3-carboxaldehyde. The mechanistic imperative here is chemoselectivity: strong oxidants will inadvertently oxidize the C4-thioether to a sulfoxide or sulfone. Therefore, mild, surface-active oxidants like activated Manganese Dioxide (MnO₂) are strictly required to preserve the oxidation state of the sulfur atom.

OrthogonalReactivity SM 2-Fluoro-4-(methylthio) -3-pyridinemethanol (CAS: 1809161-48-5) C2 C2-Fluoro Vector SNAr Displacement SM->C2 Amines/Alcohols Base, Heat C3 C3-Hydroxymethyl Vector Selective Oxidation SM->C3 MnO2 DCM, RT C4 C4-Methylthio Vector Liebeskind-Srogl Coupling SM->C4 Boronic Acid, Pd(0) CuTC, Heat

Fig 1. Orthogonal functionalization vectors of 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Quantitative Data & Reactivity Profiling

The following table summarizes the optimized parameters for functionalizing each vector, demonstrating the orthogonality of the scaffold.

VectorReaction TypeReagents & CatalystTemp / SolventTypical YieldChemoselectivity Focus
C3 Selective OxidationActivated MnO₂ (10 eq)25 °C / DCM85–95%Avoids thioether oxidation to sulfoxide.
C2 SNAr (Amination)1°/2° Amine, DIPEA80–110 °C / NMP70–90%Highly selective for C2-F over C4-SMe[2].
C4 Liebeskind-SroglAr-B(OH)₂, Pd(PPh₃)₄, CuTC50–90 °C / Dioxane60–85%Neutral conditions tolerate C3-aldehydes[5].

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process analytical checks and causality-driven workup procedures.

Protocol A: Chemoselective Oxidation of C3-Hydroxymethyl to Aldehyde

Causality: Activated MnO₂ operates via a heterogeneous surface-adsorption mechanism, which is highly specific for allylic/benzylic alcohols and prevents the over-oxidation of the C4-thioether.

  • Reaction Setup: Dissolve 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Add activated MnO₂ (10.0 eq) in a single portion. Stir the black suspension vigorously at room temperature.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). Validation check: The product aldehyde spot will instantly form a bright orange/red precipitate when stained with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming aldehyde formation, whereas the starting material will not react.

  • Workup: Filter the suspension through a tight pad of Celite to remove manganese salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-4-(methylthio)nicotinaldehyde.

Protocol B: SNAr Displacement of C2-Fluoro

Causality: The use of a polar aprotic solvent (NMP) strips the solvation shell from the incoming nucleophile, maximizing its kinetic energy to attack the electron-deficient C2 position and form the Meisenheimer complex[2].

  • Reaction Setup: Dissolve the pyridine intermediate (1.0 eq) in anhydrous NMP (0.2 M).

  • Reagent Addition: Add the desired aliphatic amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Heat the mixture to 90 °C for 4–6 hours.

  • In-Process Validation: Monitor via LC-MS. Validation check: Look for the complete disappearance of the starting material mass and the appearance of the product mass, which will reflect a precise shift of [SM Mass] - 19 Da (Fluorine) + [Amine Mass] - 1 Da (Proton).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to completely remove the NMP solvent. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol C: Liebeskind-Srogl Cross-Coupling at C4

Causality: CuTC is strictly required to sequester the cleaved methylthiolate group. Without it, the thiolate poisons the palladium catalyst, halting the catalytic cycle[7].

  • Reaction Setup: In a rigorously degassed Schlenk tube, combine the C4-methylthio pyridine intermediate (1.0 eq), an aryl boronic acid (1.5 eq), CuTC (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (0.1 M). Seal the tube and heat to 80 °C for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction mixture will turn from a yellow suspension to a dark brown/black mixture as copper sulfide species precipitate.

  • Workup (Critical Step): Dilute the cooled mixture with EtOAc and wash with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonium hydroxide (NH₄OH). Validation check: The aqueous layer will turn deep blue (indicating the formation of soluble copper-amine complexes). This step is mandatory; residual paramagnetic copper will cause severe line broadening in subsequent NMR analysis and rapidly degrade HPLC columns.

Application in Pharmacophore Mapping

When utilized in kinase inhibitor discovery, the 2-Fluoro-4-(methylthio)-3-pyridinemethanol scaffold perfectly maps onto standard hinge-binding pharmacophores. The pyridine nitrogen serves as the primary hydrogen bond acceptor, while the orthogonal functionalization vectors direct substituents into distinct binding pockets.

Pharmacophore Hinge Kinase Hinge (H-Bonding) Core Pyridine Core N1 C2-N Hinge->Core H-Bond Acceptor Solvent Solvent Exposed Motif (C3-Reductive Amination) Core->Solvent C3 Vector Pocket Hydrophobic Pocket II (C4-Aryl Coupling) Core->Pocket C4 Vector

Fig 2. Mapping the functionalized pyridine scaffold to a standard kinase inhibitor pharmacophore.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution , Journal of the American Chemical Society (via PMC).[Link][3]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution , Journal of the American Chemical Society.[Link][4]

  • A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations , Organic Letters.[Link][5]

  • Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling , RSC Advances.[Link][7]

Sources

Method

Application Notes and Protocols: Harnessing 2-Fluoro-4-(methylthio)-3-pyridinemethanol in Catalytic Cross-Coupling Reactions

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains one of the most prevalent nitrogen-containin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and fine-tune the physicochemical properties of a molecule makes it a privileged core structure. The strategic introduction of fluorine into these scaffolds can profoundly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines highly sought-after intermediates.[1][3]

This guide focuses on 2-Fluoro-4-(methylthio)-3-pyridinemethanol , a versatile building block designed for synthetic diversification. Its structure is endowed with multiple strategic features:

  • An Activated C-F Bond: The fluorine atom at the C2 position is activated by the electron-withdrawing nature of the pyridine ring nitrogen, making it a suitable electrophilic partner for various palladium-catalyzed cross-coupling reactions.

  • A Modulatable Methylthio Group: The C4-methylthio substituent offers a secondary site for potential modification and can influence the electronic properties of the ring.

  • A Versatile Hydroxymethyl Handle: The C3-hydroxymethyl group provides a crucial point for further derivatization, allowing for the introduction of diverse functionalities or linkage to other molecular fragments post-coupling.

This document provides detailed protocols and expert insights for employing this building block in three cornerstone catalytic cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The methodologies are designed to be robust, reproducible, and serve as a foundation for researchers exploring novel chemical space.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing carbon-carbon bonds, particularly for creating biaryl and vinyl-substituted pyridine structures.[4][5] The reaction's tolerance for a wide range of functional groups makes it an indispensable tool in complex molecule synthesis.

Principle and Mechanistic Overview

The reaction involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with an organohalide. The catalytic cycle, shown below, is generally understood to proceed through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-F bond of the pyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (as a boronate species) is transferred to the palladium center.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.[7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Py-R-F Pd(II) Complex L2Pd(II)(Py-R)F Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Coupled Complex L2Pd(II)(Py-R)(Ar) Transmetalation->Coupled Complex + [Ar-B(OH)3]- Reductive Elimination Reductive Elimination Coupled Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Py-R-Ar Reductive Elimination->Product Base Activation Base Activation Boronate [Ar-B(OH)3]- Base Activation->Boronate Boronic Acid Ar-B(OH)2 Boronic Acid->Base Activation + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid with 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
2-Fluoro-4-(methylthio)-3-pyridinemethanol1809161-48-5173.210.51.0
Arylboronic AcidVariableVariable0.751.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.010.02
SPhos (Ligand)657408-07-6410.530.020.04
Potassium Phosphate (K₃PO₄), tribasic, anhydrous7778-53-2212.271.53.0
1,4-Dioxane123-91-188.114.0 mL-
Water (degassed)7732-18-518.021.0 mL-

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or reaction vial, add 2-Fluoro-4-(methylthio)-3-pyridinemethanol (0.5 mmol, 1.0 eq.), the desired arylboronic acid (0.75 mmol, 1.5 eq.), and anhydrous K₃PO₄ (1.5 mmol, 3.0 eq.).

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%).

  • Reaction Assembly: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times. Add the catalyst/ligand mixture to the Schlenk tube under a positive flow of inert gas.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. Causality Note: The use of a biphasic solvent system often accelerates the reaction; water aids in the dissolution of the base and facilitates transmetalation.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl or vinyl halides.[8][9] This reaction provides direct access to arylalkynes, which are crucial intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[10]

Principle and Mechanistic Overview

This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne.

  • Palladium Cycle: Similar to the Suzuki reaction, this involves oxidative addition of the Pd(0) catalyst to the C-F bond, followed by transmetalation from the copper acetylide and subsequent reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate. This species is the active nucleophile in the transmetalation step.[9]

A common side reaction is the Glaser (or Hay) homocoupling of the terminal alkyne, which can be minimized by maintaining strictly anaerobic conditions and using appropriate catalyst loadings.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex L2Pd(II)(Py-R)F Pd(0)L2->Pd(II) Complex Oxidative Addition (+ Py-R-F) Coupled Complex L2Pd(II)(Py-R)(CCR') Pd(II) Complex->Coupled Complex Transmetalation Coupled Complex->Pd(0)L2 Reductive Elimination (+ Product) Cu(I)X Cu(I)X Alkyne H-CCR' Cu(I) Acetylide Cu-CCR' Alkyne->Cu(I) Acetylide + Cu(I)X, Base Base Base Cu(I) Acetylide->Coupled Complex Transfers Acetylide

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for coupling a terminal alkyne with 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Table 2: Reagents and Materials for Sonogashira Coupling

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
2-Fluoro-4-(methylthio)-3-pyridinemethanol1809161-48-5173.210.51.0
Terminal AlkyneVariableVariable0.61.2
PdCl₂(PPh₃)₂13965-03-2701.900.0150.03
Copper(I) Iodide (CuI)7681-65-4190.450.0150.03
Triethylamine (Et₃N)121-44-8101.195.0 mLSolvent
Tetrahydrofuran (THF), anhydrous109-99-972.115.0 mLSolvent

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-Fluoro-4-(methylthio)-3-pyridinemethanol (0.5 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), and CuI (0.015 mmol, 3 mol%).

  • Reaction Assembly: Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5.0 mL) and triethylamine (5.0 mL) via syringe. Causality Note: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It also acts as a ligand for copper and scavenges the HX byproduct.

  • Alkyne Addition: Add the terminal alkyne (0.6 mmol, 1.2 eq.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. The reaction is typically complete within 2-6 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides.[11][12] This reaction is critical for synthesizing anilines and their heteroaromatic analogues, which are prevalent in pharmaceuticals.

Principle and Mechanistic Overview

The reaction follows a catalytic cycle similar to other cross-coupling reactions, but with specific requirements for the base and ligand.

  • Oxidative Addition: A Pd(0) catalyst adds to the C-F bond of the pyridine substrate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex.[13] The choice of base (e.g., NaOt-Bu, K₃PO₄) is critical and depends on the pKa of the amine.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential as they promote both the oxidative addition and the final reductive elimination step.[14]

Buchwald_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Py-R-F Pd(II) Complex L2Pd(II)(Py-R)F Oxidative Addition->Pd(II) Complex Amide Formation Amide Formation Pd(II) Complex->Amide Formation + HNR'R'', Base Pd Amide Complex L2Pd(II)(Py-R)(NR'R'') Amide Formation->Pd Amide Complex Reductive Elimination Reductive Elimination Pd Amide Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Py-R-NR'R'' Reductive Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling a primary or secondary amine with 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Table 3: Reagents and Materials for Buchwald-Hartwig Amination

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
2-Fluoro-4-(methylthio)-3-pyridinemethanol1809161-48-5173.210.51.0
Amine (Primary or Secondary)VariableVariable0.61.2
Pd₂(dba)₃51364-51-3915.720.010.02 (Pd)
XPhos (Ligand)564483-18-7476.660.020.04
Sodium tert-butoxide (NaOt-Bu)865-48-596.100.71.4
Toluene, anhydrous108-88-392.145.0 mLSolvent

Step-by-Step Procedure:

  • Glovebox Recommended: Due to the air and moisture sensitivity of the catalyst, ligand, and base, performing the setup in a glovebox is highly recommended.

  • Reaction Assembly: To an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.02 mmol, 4 mol%), and NaOt-Bu (0.7 mmol, 1.4 eq.).

  • Reagent Addition: Add 2-Fluoro-4-(methylthio)-3-pyridinemethanol (0.5 mmol, 1.0 eq.).

  • Solvent and Amine: Add anhydrous toluene (5.0 mL) followed by the amine (0.6 mmol, 1.2 eq.).

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Check for completion using LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography. Safety Note: NaOt-Bu is a strong base; handle with care.

General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful workflow, from preparation to analysis.

Workflow prep Reagent Preparation • Weigh solids • Degas solvents • Prepare inert atmosphere setup Reaction Setup • Add reagents to flask • Add catalyst/ligand • Add solvents prep->setup reaction Reaction Execution • Heat to temperature • Stir for specified time • Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup • Quench reaction • Liquid-liquid extraction • Wash and dry organic layer reaction->workup purify Purification & Analysis • Concentrate crude product • Column chromatography • Characterize by NMR, MS workup->purify

Sources

Application

Application Notes and Protocols for the Selective Oxidation of the Methylthio Group in 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Introduction: Navigating the Selective Oxidation of a Multifunctional Pyridine Derivative The selective oxidation of thioethers to sulfoxides and sulfones represents a fundamental transformation in organic synthesis, yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Selective Oxidation of a Multifunctional Pyridine Derivative

The selective oxidation of thioethers to sulfoxides and sulfones represents a fundamental transformation in organic synthesis, yielding products with significant applications in medicinal chemistry and drug development. The resulting sulfinyl and sulfonyl groups can act as key pharmacophores, hydrogen bond acceptors, and metabolic blockers. This guide provides detailed application notes and protocols for the selective oxidation of the methylthio group in 2-Fluoro-4-(methylthio)-3-pyridinemethanol, a compound of interest for the synthesis of biologically active molecules.

The presence of three distinct functional groups on the pyridine ring—a fluoro group, a primary alcohol, and a methylthio group—presents a significant challenge in chemoselectivity. The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid, while the electron-rich sulfur of the methylthio group can be readily oxidized to either a sulfoxide or a sulfone. The fluoro-substituent and the pyridine nitrogen also influence the reactivity of the molecule. Therefore, the choice of oxidant and reaction conditions is critical to achieve the desired transformation without affecting other sensitive functionalities.

This document outlines two distinct and robust protocols for the selective oxidation of 2-Fluoro-4-(methylthio)-3-pyridinemethanol:

  • Selective Oxidation to the Sulfoxide: 2-Fluoro-4-(methylsulfinyl)-3-pyridinemethanol

  • Complete Oxidation to the Sulfone: 2-Fluoro-4-(methylsulfonyl)-3-pyridinemethanol

The causality behind the selection of reagents and the logic of the experimental design are explained to provide researchers with a comprehensive understanding of the underlying chemical principles.

Core Principles of Selective Thioether Oxidation

The oxidation of a thioether proceeds in a stepwise manner, first to a sulfoxide and then to a sulfone.

Caption: Stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.

Achieving selectivity for the sulfoxide requires careful control over the stoichiometry of the oxidizing agent and often lower reaction temperatures to prevent over-oxidation.[1] Conversely, the synthesis of the sulfone necessitates the use of a stoichiometric excess of the oxidant and typically more forcing conditions.[2]

A critical consideration for the target molecule, 2-Fluoro-4-(methylthio)-3-pyridinemethanol, is the potential for the primary alcohol to be oxidized. Many strong oxidizing agents will readily convert a primary alcohol to an aldehyde or a carboxylic acid.[3] Therefore, the chosen methods must exhibit high chemoselectivity for the sulfur atom over the hydroxyl group.

Protocol 1: Selective Oxidation to 2-Fluoro-4-(methylsulfinyl)-3-pyridinemethanol

For the selective mono-oxidation of the methylthio group to the corresponding sulfoxide, meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent.[4][5] By carefully controlling the stoichiometry and reaction temperature, over-oxidation to the sulfone can be minimized. The primary alcohol is generally stable to m-CPBA under these mild conditions, especially at low temperatures.

Experimental Protocol

Materials:

  • 2-Fluoro-4-(methylthio)-3-pyridinemethanol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.

  • Addition of m-CPBA: In a separate container, prepare a solution of m-CPBA (1.1 eq) in DCM. Add this solution dropwise to the cooled solution of the starting material over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure 2-Fluoro-4-(methylsulfinyl)-3-pyridinemethanol.

Data Summary Table: Protocol 1
ParameterRecommended ValueRationale
Solvent Dichloromethane (DCM)Inert and provides good solubility for both reactants.
Temperature 0 °CMinimizes over-oxidation to the sulfone and potential side reactions.[1]
m-CPBA Stoichiometry 1.1 equivalentsA slight excess ensures complete conversion of the starting material while minimizing over-oxidation.
Reaction Time 1-3 hoursTypically sufficient for complete conversion at 0 °C; should be monitored by TLC or LC-MS.
Workup Quenching with Na₂S₂O₃ and NaHCO₃Essential to remove unreacted oxidant and acidic byproducts.

Protocol 2: Complete Oxidation to 2-Fluoro-4-(methylsulfonyl)-3-pyridinemethanol

To achieve the complete oxidation of the methylthio group to the sulfone, a stoichiometric excess of a robust oxidizing agent is required. Oxone®, a stable and versatile triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is an excellent choice for this transformation.[6] It is a powerful oxidant capable of converting thioethers directly to sulfones, and the reaction can often be performed in a mixture of organic solvents and water.

Experimental Protocol

Materials:

  • 2-Fluoro-4-(methylthio)-3-pyridinemethanol

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v) to a concentration of approximately 0.1-0.2 M.

  • Addition of Oxone®: To the stirred solution at room temperature, add Oxone® (2.2-2.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic extracts and wash them with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude 2-Fluoro-4-(methylsulfonyl)-3-pyridinemethanol can be purified by recrystallization or column chromatography on silica gel.

Data Summary Table: Protocol 2
ParameterRecommended ValueRationale
Solvent System Methanol/WaterProvides good solubility for both the organic substrate and the inorganic oxidant.
Temperature Room TemperatureGenerally sufficient for complete oxidation with Oxone®.
Oxone® Stoichiometry 2.2-2.5 equivalentsA stoichiometric excess ensures the complete conversion of the thioether to the sulfone.[2]
Reaction Time 2-6 hoursShould be monitored to ensure complete conversion.
Workup Aqueous workup and extractionStandard procedure to isolate the organic product from the inorganic salts.

Alternative Strategy: Protection of the Primary Alcohol

In cases where the primary alcohol shows undesired reactivity with the chosen oxidizing agent, a protection strategy can be employed. The hydroxyl group can be protected as a silyl ether, for instance, a tert-butyldimethylsilyl (TBS) ether, which is robust to many oxidizing conditions used for thioether oxidation.[7][8] The silyl ether can be readily removed under mild acidic conditions or with a fluoride source after the oxidation of the methylthio group is complete.

Caption: A workflow illustrating the protection-oxidation-deprotection strategy.

Conclusion

The selective oxidation of the methylthio group in 2-Fluoro-4-(methylthio)-3-pyridinemethanol to either the sulfoxide or the sulfone can be achieved with high chemoselectivity by careful selection of the oxidizing agent and reaction conditions. For the synthesis of the sulfoxide, m-CPBA at low temperatures offers excellent selectivity. For the complete oxidation to the sulfone, a stoichiometric excess of Oxone® provides a reliable and efficient method. These protocols are designed to be robust and reproducible, providing a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science, 2025.

  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Greenwich Academic Literature Archive (GALA), 2025.

  • Can any oxidants selectively oxidate primary alcohol to acid, while not influence the Methylthio attached to aromatic ring? ResearchGate, 2019.

  • Protecting Groups For Alcohols. Master Organic Chemistry, 2015.

  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. PMC, 2025.

  • Protection of OH group of alcohol. SlideShare, N.D.

  • Alcohol Protecting Groups. University of Windsor, N.D.

  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal, N.D.

  • An unexpected incident with m-CPBA. ResearchGate, N.D.

  • Application Notes and Protocols: Use of Protecting Groups for Alcohols. BenchChem, 2025.

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 2016.

  • Thiols And Thioethers. Master Organic Chemistry, 2015.

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 2012.

  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 2021.

  • Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. u:scholar, 2022.

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC, N.D.

  • Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE1. Journal of the American Chemical Society, 2000.

  • Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Schlegel Group, N.D.

  • On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. Journal of the American Chemical Society, 2003.

  • Metal-free Oxidations with m-CPBA: An Octennial Update. Bentham Science Publishers, 2024.

  • A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 2001.

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry, N.D.

  • Sulfone synthesis by oxidation. Organic Chemistry Portal, N.D.

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 2023.

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. N.D.

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 2017.

  • Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 2005.

  • Chemoselective, iron(ii)-catalyzed oxidation of a variety of secondary alcohols over primary alcohols utilizing H2O2 as the oxidant. Chemical Communications, N.D.

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. International Journal of Nano Dimension, 2014.

  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PMC, N.D.

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Knowledge UChicago, 2023.

  • Fluoropolymer Chemical Compatibility Chart. N.D.

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents, N.D.

  • Activated Dimethyl Sulfoxide. N.D.

  • 1.9.2.1 Oxidation of Alcohols. Nptel, N.D.

  • Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem, N.D.

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI, 2006.

  • An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-picolyl Chloride. BenchChem, 2026.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020.

  • O-Ring Chemical Compatibility. Ace Glass, Inc., N.D.

Sources

Method

Application Note: Hydroxyl Group Protection Strategies for 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Executive Summary & Chemical Context The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2-Fluoro-4-(methylthio)-3-pyridinemethanol prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2-Fluoro-4-(methylthio)-3-pyridinemethanol presents a unique synthetic challenge due to the dense array of reactive functional groups clustered around the pyridine core.

Designing a protection strategy for the C3-primary hydroxyl group requires navigating three distinct chemoselective vulnerabilities:

  • The 2-Fluoro Vulnerability: The strongly electron-withdrawing fluorine atom renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The 4-Methylthio Sensitivity: Thioethers are easily oxidized to sulfoxides/sulfones and can act as soft nucleophiles, making them sensitive to strong electrophiles and heavy-metal catalysts.

  • C3 Steric Crowding: The hydroxymethyl group is sterically "sandwiched" between the ortho-fluoro and ortho-methylthio groups, demanding highly reactive but non-destructive protection reagents.

This application note details field-proven, causality-driven protocols for protecting the hydroxyl group while preserving the integrity of the fluorinated and thiolated pyridine core.

Mechanistic Causality & Strategy Selection

Standard hydroxyl protection methods often fail when applied to this substrate. Understanding the causality behind these failures is critical for selecting the right protocol:

  • Why Williamson Ether Synthesis Fails (e.g., Benzyl Protection): Standard benzylation requires strong bases like Sodium Hydride (NaH) to generate an alkoxide. In the presence of a 2-fluoro substituent, the generated alkoxide (or unreacted NaH) can attack the C2 position intramolecularly or intermolecularly, leading to defluorination, dimerization, or complex oligomerization mixtures.

  • Why Standard Acetates Fail: While acetic anhydride is mild, acetate esters are prone to cleavage or migration under mildly basic conditions often used in downstream cross-coupling (e.g., Suzuki-Miyaura couplings). To achieve ester protection without the risk of premature hydrolysis, Pivaloate (Piv) is required. The bulky tert-butyl group provides immense steric shielding [1].

  • The Silyl Advantage: Silylation (e.g., TBS or TIPS) is the most robust approach. It utilizes mild, non-nucleophilic bases (like Imidazole, pKa ~7.0) that efficiently scavenge HCl without triggering SNAr at the 2-fluoro position [2].

  • The Acetal Alternative: If downstream conditions require strong fluoride sources (which would cleave silyl ethers), protecting the alcohol as a (Trimethylsilyl)ethoxymethyl (SEM) or Methoxymethyl (MOM) ether under strictly amine-base conditions (e.g., DIPEA) provides a base-stable, acid-labile orthogonal handle [3].

Decision Matrix for Protecting Groups

ProtectionStrategy Start 2-Fluoro-4-(methylthio)- 3-pyridinemethanol Cond1 Downstream Reaction: Strong Bases / Nucleophiles? Start->Cond1 Cond2 Downstream Reaction: Oxidative Conditions? Cond1->Cond2 No TBS TBS / TIPS Ether (Base & Mild Acid Stable) Cond1->TBS Yes Cond3 Downstream Reaction: Acidic Conditions? Cond2->Cond3 No SEM SEM / MOM Acetal (Base Stable, Acid Labile) Cond2->SEM Yes Cond3->TBS No Piv Pivaloate Ester (Sterically Shielded) Cond3->Piv Yes

Decision matrix for selecting the optimal hydroxyl protecting group based on downstream conditions.

Quantitative Data & Reagent Selection

The following table summarizes the performance metrics and chemical compatibility of the three recommended protection strategies for 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Protecting GroupReagents & ConditionsTypical YieldSNAr RiskOrthogonality / Deprotection
TBS Ether TBS-Cl, Imidazole, DMF, 0 °C to RT85–95%Low (Mild base used)Cleaved by TBAF or HF·pyridine; stable to Pd-catalysis.
SEM Acetal SEM-Cl, DIPEA, DCM, 0 °C to RT75–85%Low (Non-nucleophilic base)Cleaved by TFA/DCM or TBAF; highly stable to strong bases.
Pivaloate (Piv) Piv-Cl, TEA, DMAP, DCM, 0 °C to RT80–90%Low (TEA/DMAP are safe)Cleaved by DIBAL-H or strong NaOH; resists mild cross-coupling bases.

Validated Experimental Protocols

Protocol A: Silyl Ether Protection (TBS-Cl)

Causality Check: Imidazole is basic enough to activate the alcohol and sequester the HCl byproduct, but its low nucleophilicity ensures the 2-fluoro group remains untouched [2].

Reagents:

  • 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 equiv, 10 mmol)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv, 12 mmol)

  • Imidazole (2.5 equiv, 25 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Initiation: Charge an oven-dried 100 mL round-bottom flask with 2-Fluoro-4-(methylthio)-3-pyridinemethanol and anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add Imidazole in one portion. Stir the mixture at 0 °C for 10 minutes to ensure complete dissolution and pre-activation.

  • Silylation: Add TBS-Cl portion-wise over 5 minutes. The reaction mixture will gradually become cloudy as imidazolium chloride precipitates.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the product spot will run significantly higher (less polar) than the starting material.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with water (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Pivaloate Ester Protection (Piv-Cl)

Causality Check: Pivaloyl chloride generates a highly sterically hindered ester. This shielding prevents premature saponification during downstream basic aqueous conditions (e.g., Na₂CO₃ in Suzuki couplings) [1].

Reagents:

  • 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 equiv, 10 mmol)

  • Pivaloyl chloride (Piv-Cl) (1.2 equiv, 12 mmol)

  • Triethylamine (TEA) (2.0 equiv, 20 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous DCM (30 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the substrate in anhydrous DCM under argon. Cool the solution to 0 °C.

  • Catalysis: Add TEA followed by the nucleophilic catalyst DMAP.

  • Acylation: Dropwise add Pivaloyl chloride over 10 minutes. Maintain the temperature at 0 °C during addition to control the exotherm.

  • Propagation: Stir at room temperature for 2–3 hours until TLC indicates complete consumption of the starting material.

  • Self-Validating Quench: Wash the organic layer with 0.5 M HCl (15 mL). Critical Note: Do not use stronger acid or prolonged exposure, as the thioether can be protonated, pulling the product into the aqueous phase.

  • Neutralization: Wash immediately with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: SEM Acetal Protection (SEM-Cl)

Causality Check: Utilizing N,N-Diisopropylethylamine (DIPEA) avoids the use of strong alkoxides (like NaH) typically used for etherification, completely bypassing the SNAr defluorination pathway [3].

Reagents:

  • 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 equiv, 10 mmol)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.5 equiv, 15 mmol)

  • DIPEA (2.0 equiv, 20 mmol)

  • Anhydrous DCM (40 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the substrate in anhydrous DCM and cool to 0 °C under argon.

  • Base Addition: Add DIPEA dropwise.

  • Etherification: Slowly add SEM-Cl dropwise. The steric bulk of DIPEA prevents it from acting as a nucleophile while efficiently neutralizing the generated HCl.

  • Propagation: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup: Quench with water (20 mL). Separate the layers and extract the aqueous phase with DCM (2 × 15 mL).

  • Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Title: Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates Source: The Journal of Organic Chemistry / National Institutes of Health (NIH) URL: [Link]

  • Title: Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine Source: Chemistry – A European Journal URL: [Link]

  • Title: Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Nucleophilic aromatic substitution (SNAr) of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-(methylthio)-3-pyridinemethanol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Methodological...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Methodological Guide for Late-Stage Functionalization and Library Generation

Executive Summary

2-Fluoro-4-(methylthio)-3-pyridinemethanol is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—a highly activated 2-fluoro leaving group, a 4-methylthio ether, and a 3-hydroxymethyl directing/solubilizing group—makes it an exceptional scaffold for library generation in drug discovery. This application note details the mechanistic rationale, chemoselectivity considerations, and validated experimental protocols for executing Nucleophilic Aromatic Substitution (SNAr) on this substrate.

Mechanistic Rationale (E-E-A-T)

The SNAr reaction of fluoropyridines proceeds via a two-step addition-elimination mechanism[1]. As a Senior Application Scientist, understanding the causality behind the reactivity of this specific scaffold is paramount for optimizing yields and minimizing side reactions.

  • Activation (The Causality of Fluorine): Despite the C–F bond being the strongest carbon-halogen single bond, 2-fluoropyridines are vastly superior substrates for SNAr compared to their chloro- or bromo- counterparts. Kinetic studies demonstrate that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide[2]. This paradox is explained by the rate-determining step: the initial nucleophilic attack. The extreme electronegativity of fluorine profoundly lowers the LUMO of the pyridine ring, facilitating nucleophilic attack and stabilizing the resulting anionic Meisenheimer intermediate[1].

  • Regioselectivity & Steric Effects: In 2-Fluoro-4-(methylthio)-3-pyridinemethanol, the 2-position is exclusively targeted. The 4-methylthio group is mildly electron-donating via resonance but electron-withdrawing via induction, providing a net stabilization to the intermediate. The 3-hydroxymethyl group introduces local steric bulk, which can attenuate the reaction rate of bulky nucleophiles (e.g., secondary amines like diisopropylamine) but generally tolerates primary amines and linear alkoxides well.

  • Late-Stage Functionalization (LSF): The mild conditions permitted by the 2-fluoro activation allow for the installation of diverse nucleophiles without disrupting sensitive functionalities. This principle is heavily leveraged in the late-stage functionalization of complex pharmaceutical intermediates, allowing rapid structure-activity relationship (SAR) expansion[3].

Chemoselectivity & Protecting Group Strategy

A critical consideration for this specific substrate is the primary alcohol (-CH2OH) at the 3-position.

  • With Amine Nucleophiles: Amines are generally not basic enough to deprotonate the primary alcohol. The reaction can be run "unprotected" in polar aprotic solvents (e.g., NMP, DMF) or alcohols (e.g., tert-amyl alcohol)[1].

  • With Alkoxide/Thiolate Nucleophiles: Strong bases (e.g., NaH, KOtBu) required to generate alkoxides or thiolates will concurrently deprotonate the 3-hydroxymethyl group. While the resulting alkoxide is sterically hindered from attacking the 2-position intramolecularly (which would form a highly strained 4-membered oxetane ring), it can cause intermolecular oligomerization. Transient protection (e.g., as a TBS ether) is required for high-yielding O- or S- substitutions.

Quantitative Data: Reaction Optimization

Table 1: Optimized SNAr Conditions for 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Nucleophile ClassRepresentative ReagentBase / AdditiveSolventTemp (°C)Time (h)Expected Yield
Primary AmineBenzylamineDIPEA (2.0 eq)NMP80 - 1004 - 885 - 95%
Secondary AmineMorpholineK2CO3 (2.0 eq)t-Amyl Alcohol11012 - 1675 - 85%
Alkoxide (Protected)Sodium MethoxideNaOMe (1.2 eq)Methanol65 (Reflux)2 - 480 - 90%
Thiolate (Protected)ThiophenolCs2CO3 (1.5 eq)DMF60 - 803 - 685 - 90%

*Assumes prior protection of the 3-hydroxymethyl group as a silyl ether (e.g., TBS).

Experimental Protocols (Self-Validating Systems)

Protocol A: Amine Substitution (Unprotected Substrate)

Objective: Synthesis of 2-(benzylamino)-4-(methylthio)-3-pyridinemethanol.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 mmol, 1.0 eq) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add benzylamine (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Seal the vial under a nitrogen atmosphere.

  • Thermocycling: Heat the reaction mixture in an oil bath at 90 °C. (Causality: 90 °C provides sufficient thermal energy to overcome the activation barrier for the Meisenheimer complex formation without causing thermal degradation of the methylthio ether).

  • Reaction Monitoring (Self-Validation): After 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The substrate should show >95% conversion. TLC (50% EtOAc/Hexanes) should reveal a new, lower Rf spot (the product is more polar due to the secondary amine acting as a hydrogen bond donor).

  • Quenching & Extraction: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with a 5% aqueous LiCl solution (3 x 10 mL). (Causality: LiCl selectively partitions NMP into the aqueous phase, preventing solvent carryover).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 20-60% EtOAc in Hexanes) to afford the pure product.

Protocol B: Alkoxide Substitution (Protected Substrate)

Objective: Synthesis of 2-methoxy-4-(methylthio)-3-pyridinemethanol (via TBS-protected intermediate).

  • Preparation: To a solution of 3-(((tert-butyldimethylsilyl)oxy)methyl)-2-fluoro-4-(methylthio)pyridine (1.0 mmol) in anhydrous Methanol (4.0 mL), add a 0.5 M solution of Sodium Methoxide in Methanol (2.4 mL, 1.2 eq).

  • Reaction: Stir the mixture at 65 °C (reflux) for 3 hours.

  • Monitoring: Monitor via TLC. The displacement of fluoride by methoxide is rapid due to the high nucleophilicity of the alkoxide.

  • Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Deprotection (Self-Validation): Dissolve the crude intermediate in THF (5 mL) and add TBAF (1.0 M in THF, 1.2 mL). Stir at room temperature for 1 hour. LC-MS will confirm the loss of the TBS mass (-114 Da) and the presence of the desired deprotected product.

Visualizations

SNAr_Mechanism Substrate 2-Fluoro-4-(methylthio) -3-pyridinemethanol Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Nu: (Rate Determining) Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product 2-Substituted-4-(methylthio) -3-pyridinemethanol Meisenheimer->Product Fast Elimination Fluoride Fluoride Ion (F-) Meisenheimer->Fluoride

General addition-elimination mechanism for the SNAr of 2-fluoropyridines.

Workflow Prep 1. Reagent Preparation Substrate, Nu, Base, Solvent React 2. Thermocycling / Heating 80-110 °C in sealed tube Prep->React Monitor 3. Reaction Monitoring LC-MS / TLC Validation React->Monitor Monitor->React Incomplete Conversion Quench 4. Quenching & Extraction H2O / EtOAc partition Monitor->Quench Complete (>95%) Purify 5. Purification Flash Chromatography Quench->Purify

Standard experimental workflow for SNAr late-stage functionalization.

References

  • Fier, P. S.; Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014, 136(28), 10139–10147. URL:[Link]

  • Schlosser, M.; Rausis, T. "The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions." Helvetica Chimica Acta, 2005, 88(6), 1240–1249. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Fluoro-4-(methylthio)-3-pyridinemethanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2-Fluoro-4-(methylthio)-3-pyridinemethanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2-Fluoro-4-(methylthio)-3-pyridinemethanol .

Synthesizing highly functionalized pyridine scaffolds requires strict control over regioselectivity and chemoselectivity. The presence of the highly electronegative fluorine atom and the electron-donating methylthio group creates a complex electronic environment. This guide decodes the causality behind the reaction conditions, providing a self-validating framework to maximize your reaction yield.

Core Synthetic Workflow

The most efficient and scalable route to this target avoids early-stage nucleophilic aromatic substitution (SNAr) regioselectivity issues by utilizing commercially available 2-fluoro-4-(methylthio)pyridine. The workflow relies on a Directed ortho-Lithiation (DoM) followed by formylation and a subsequent controlled reduction.

G SM 2-Fluoro-4-(methylthio) pyridine Int1 2-Fluoro-4-(methylthio) pyridine-3-carboxaldehyde SM->Int1 1. LDA, THF, -78 °C 2. DMF quench Prod 2-Fluoro-4-(methylthio) -3-pyridinemethanol Int1->Prod NaBH4, MeOH 0 °C

Figure 1: Two-step synthetic workflow for 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Troubleshooting FAQs

Q1: My Directed ortho-Lithiation (DoM) step yields a complex mixture with poor conversion to the aldehyde. Why is this happening? Causality: Fluoropyridines are highly electrophilic. If you are using alkyllithium reagents (like n-BuLi), the base acts as a nucleophile, leading to SNAr displacement of the 2-fluoro group or addition to the pyridine ring rather than proton abstraction. Furthermore, if the temperature rises above -70 °C, the lithiated intermediate can undergo a "halogen dance" (isomerization) or ring-opening degradation. Solution: You must use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at strictly controlled cryogenic temperatures (-78 °C)[1]. The 2-fluoro group is a powerful inductive ortho-director, making the C3 proton the most acidic site, ensuring high regioselectivity when thermodynamic equilibration is suppressed[2].

Q2: I am seeing over-reduction and loss of the fluorine atom during the final methanol formation. How do I prevent this? Causality: Sodium borohydride (NaBH₄) in methanol generates sodium tetramethoxyborate and hydrogen gas, which increases the basicity of the reaction medium over time. Elevated basicity combined with ambient temperatures promotes the SNAr of the highly activated 2-fluoro group by methoxide anions, yielding a 2-methoxy byproduct. Solution: Limit NaBH₄ to exactly 0.5 equivalents (since one mole of NaBH₄ can theoretically reduce four moles of aldehyde). Maintain the reaction strictly at 0 °C and quench immediately with saturated aqueous NH₄Cl once the aldehyde is consumed to neutralize the basic methoxide species.

Q3: How can I be absolutely certain my DoM step worked before I commit to the DMF quench? Causality: DMF is an excellent electrophile, but failed formylations are often blamed on the quench when the metalation itself actually failed. Solution: Implement a self-validating In-Process Control (IPC). Before adding DMF, draw a 100 µL aliquot of the reaction mixture and quench it into 0.5 mL of D₂O/EtOAc. Concentrate the organic layer and run a rapid ¹H NMR. The complete disappearance of the C3 proton signal validates quantitative lithiation independently of the electrophile.

Quantitative Data: Optimization of Directed ortho-Lithiation

The table below summarizes the causal relationship between base selection, temperature, and the resulting yield/regioselectivity of the intermediate aldehyde.

BaseEquivalentsSolventTemperature (°C)Conversion to Aldehyde (%)Regioselectivity (C3:C5)
n-BuLi1.1THF-78< 10% (Major SNAr)N/A
LiTMP1.1THF-7882%90:10
LDA 1.2 THF -78 > 95% > 99:1
LDA1.2THF-4045% (Decomposition)60:40

Data Synthesis Note: LDA provides the optimal balance of basicity and steric bulk to selectively deprotonate C3 without attacking the electrophilic C2 position[3].

Self-Validating Experimental Protocols

Experiment A: Synthesis of 2-Fluoro-4-(methylthio)pyridine-3-carboxaldehyde

Objective: Regioselective C3-lithiation and formylation.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.82 mL, 13.0 mmol). Cool to -78 °C.

  • Base Generation: Add n-BuLi (5.2 mL of a 2.5 M solution in hexanes, 13.0 mmol) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Metalation: Dissolve 2-fluoro-4-(methylthio)pyridine (1.43 g, 10.0 mmol) in anhydrous THF (10 mL) and add dropwise via syringe pump over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 2 hours at -78 °C.

    • Self-Validation (IPC 1): Withdraw 100 µL, quench in D₂O, extract with EtOAc, and verify >95% deuterium incorporation at C3 via ¹H NMR.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.16 mL, 15.0 mmol) dropwise. Stir for 1 hour at -78 °C, then allow to warm to -20 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the aldehyde.

Experiment B: Synthesis of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Objective: Chemoselective reduction of the aldehyde without SNAr of the fluorine.

  • Preparation: Dissolve 2-fluoro-4-(methylthio)pyridine-3-carboxaldehyde (1.71 g, 10.0 mmol) in anhydrous Methanol (30 mL). Cool the solution to strictly 0 °C using an ice-water bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (189 mg, 5.0 mmol, 0.5 eq) in small portions over 10 minutes to control hydrogen evolution and exothermic heating.

  • Monitoring: Stir at 0 °C for 30 minutes.

    • Self-Validation (IPC 2): Monitor via IR spectroscopy or TLC. The reaction is complete when the strong carbonyl stretch (C=O) at ~1700 cm⁻¹ completely disappears, replaced by a broad hydroxyl stretch (O-H) at ~3300 cm⁻¹.

  • Workup: Immediately quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (15 mL) to destroy excess hydride and neutralize methoxide.

  • Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL). Dry the combined organics over MgSO₄, filter, and concentrate to yield the pure 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

References

  • Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Source: PMC / National Institutes of Health (NIH) URL:[Link][1]

  • Preparative-Scale Synthesis of Vedejs Chiral DMAP Catalysts Source: ACS Publications / Journal of Organic Chemistry URL:[Link][3]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: PMC / National Institutes of Health (NIH) URL:[Link][2]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of highly functionalized heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of highly functionalized heterocyclic compounds. 2-Fluoro-4-(methylthio)-3-pyridinemethanol presents a unique chromatographic triad: a weakly basic pyridine nitrogen deactivated by an ortho-fluorine, a polar hydrogen-bonding hydroxymethyl group, and an oxidatively sensitive methylthio ether.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome peak tailing, chemical degradation, and co-eluting impurities during your purification workflows.

Part 1: Physicochemical Profiling & Chromatography Strategy

Before selecting a purification method, it is critical to understand how the molecule's functional groups dictate its behavior on a stationary phase. The table below summarizes the quantitative and qualitative parameters necessary for method development.

ParameterNormal Phase (Silica Gel) StrategyReverse Phase (C18 HPLC) Strategy
Primary Challenge Severe peak tailing due to H-bonding and basicity.Co-elution with polar oxidation byproducts.
Stationary Phase Standard Silica (Type B) or Amine-functionalized (NH2).End-capped C18 or Polar-embedded C18.
Mobile Phase Hexanes / Ethyl Acetate or DCM / Methanol.Water / Acetonitrile.
Critical Modifier 0.1% – 1.0% Triethylamine (TEA) to mask silanols.0.1% Formic Acid or 20 mM Phosphate (pH 2.5).
Impurity Focus Regioisomers and unreacted starting materials.Sulfoxide/Sulfone derivatives (oxidized methylthio).

Part 2: Troubleshooting FAQs

Q1: Why does my compound streak severely on standard silica gel, and how can I achieve symmetrical peaks? A: Streaking or peak tailing is a hallmark issue for pyridine derivatives and alcohols. The primary mechanism is the strong, multi-point interaction between the analyte's basic nitrogen and polar hydroxyl group with acidic residual silanol groups on the silica surface[1]. Although the 2-fluoro substituent significantly lowers the pKa of the pyridine nitrogen via inductive electron withdrawal, the 3-hydroxymethyl group still acts as a strong hydrogen bond donor/acceptor.

  • The Solution: To mitigate this, you must shield the active silanol sites. Add a competing base such as 0.1% to 1% Triethylamine (TEA) to your mobile phase[2]. The TEA preferentially binds to the anionic silanols, effectively shielding them from the pyridine analyte and preventing your target molecule from sticking[1].

Q2: During Reverse Phase (RP-HPLC) method development, I observe a new, more polar peak eluting just before my target compound. What is this artifact? A: This is almost certainly an oxidation artifact. The 4-methylthio group is highly susceptible to oxidation, readily converting into a sulfoxide or sulfone. Because sulfoxides are significantly more polar than the parent thioether, they interact less with the hydrophobic C18 stationary phase and elute earlier.

  • The Solution: Ensure your crude mixture is not exposed to strong oxidizing agents or prolonged atmospheric oxygen in solution. If the sulfoxide impurity is already present, RP-HPLC is the ideal method for separating it. Use a shallow gradient of Acetonitrile/Water to maximize resolution between the sulfoxide and the parent thioether.

Q3: What is the optimal mobile phase pH for RP-HPLC purification of this compound? A: To produce symmetrical peaks for basic compounds, the mobile phase pH must dictate a single ionization state[1]. Working at a low pH (e.g., pH 2.5–3.0) using a 10–20 mM phosphate or formate buffer is highly recommended[3]. This acidic environment fully protonates the residual silanols on the silica surface (rendering them neutral and minimizing interaction) while ensuring the weakly basic pyridine is uniformly protonated, resulting in predictable and sharp elution profiles[1][3].

Part 3: Standardized Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Silica Gel)

Use this protocol for bulk purification of crude reaction mixtures (>100 mg).

  • Column Preparation: Slurry-pack a glass column with standard Type B silica gel using a mixture of Hexanes containing 1% Triethylamine (TEA)[2]. The TEA pre-treats the column, neutralizing acidic silanols[3].

  • Sample Loading (Dry Loading): Due to the polar hydroxymethyl group, the compound may have poor solubility in pure hexanes. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add a small amount of Celite or silica gel, and evaporate to dryness. Load this dry powder evenly onto the top of the column bed.

  • Elution Gradient: Begin elution with 90:10 Hexanes:Ethyl Acetate (containing 0.1% TEA). Gradually increase the polarity to 50:50 Hexanes:Ethyl Acetate.

  • Fraction Analysis: Monitor fractions via TLC. The ideal eluent system should give the target compound an Rf value of approximately 0.3[2]. Visualize spots using a UV lamp (254 nm) or an iodine chamber (which reacts well with the methylthio group).

Protocol B: Preparative RP-HPLC

Use this protocol for final polishing or removal of sulfoxide impurities (<100 mg).

  • System Setup: Equip the preparative HPLC with an end-capped C18 column (e.g., 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% Formic Acid (pH ~2.7) to suppress silanol ionization[1].

    • Solvent B: HPLC-grade Acetonitrile.

  • Sample Injection: Dissolve the sample in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Gradient Elution: Run a linear gradient from 10% B to 70% B over 20 minutes. The polar sulfoxide impurities will elute first, followed by the target 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

  • Recovery: Pool the pure fractions and remove the acetonitrile via rotary evaporation at low temperatures (<35°C) to prevent thermal degradation, followed by lyophilization to remove the remaining water.

Part 4: Troubleshooting Workflow Visualization

The following logical workflow demonstrates how to systematically address the most common chromatographic issues encountered with this specific molecule.

PurificationWorkflow Start Crude 2-Fluoro-4-(methylthio) -3-pyridinemethanol TLC TLC / Analytical HPLC Screening Start->TLC Tailing Severe Peak Tailing Observed? TLC->Tailing Silanol Add 0.1-1% TEA to Mobile Phase or Switch to NH2-Silica Tailing->Silanol Yes (Silanol Interaction) Impurity Polar Impurity Present? (e.g., Sulfoxide) Tailing->Impurity No Silanol->Impurity RPHPLC Use RP-HPLC (C18) with Low pH Buffer (pH 2.5-3.0) Impurity->RPHPLC Yes (Oxidation Byproduct) Flash Normal Phase Flash (Hexanes:EtOAc + TEA) Impurity->Flash No Pure Pure Target Compound Isolated RPHPLC->Pure Flash->Pure

Caption: Systematic troubleshooting workflow for the chromatographic purification of pyridine derivatives.

References

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Core Vulnerabilities & Causality 2-Fluoro-4-(methylthio)-3-pyridinemethanol is a highly functionalized pyridine derivative. While the fluorine atom provides electron-withdrawing stability to the aromatic ring, the methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Vulnerabilities & Causality

2-Fluoro-4-(methylthio)-3-pyridinemethanol is a highly functionalized pyridine derivative. While the fluorine atom provides electron-withdrawing stability to the aromatic ring, the methylthio (-SCH₃) group is the molecule's Achilles' heel. Thioethers are highly nucleophilic and prone to auto-oxidation when exposed to atmospheric oxygen, trace peroxides, or light 1.

The oxidation proceeds sequentially: the thioether reacts with reactive oxygen species (ROS) to form a sulfoxide (-S(=O)CH₃) . Because this reaction is exothermic, localized heat accumulation can drive further oxidation to an inactive sulfone (-SO₂CH₃) 2. Precise control of the storage environment is mandatory to prevent this degradation, as over-oxidation fundamentally alters the molecule's electronic properties, solubility, and biological efficacy 3.

DegradationPathway API 2-Fluoro-4-(methylthio)- 3-pyridinemethanol Sulfoxide Sulfoxide Degradant (M+16) API->Sulfoxide Rapid Oxidation (Primary) ROS Atmospheric O2 / Peroxides (Light/Heat Catalyzed) ROS->API Exposure Sulfone Sulfone Degradant (M+32) Sulfoxide->Sulfone Prolonged Oxidation

Oxidative degradation pathway of the methylthio group to sulfoxide and sulfone.

Frequently Asked Questions (FAQs)

Q1: My API solution turned cloudy after a week on the bench. What happened? A1: The cloudiness is likely due to the precipitation of the sulfoxide or sulfone degradant, which often has different solubility profiles than the parent thioether 4. Atmospheric oxygen dissolved in the solvent, combined with ambient light, initiated a radical-mediated oxidation of the methylthio group 2.

Q2: Can I store this compound in standard laboratory solvents like THF or Ether? A2: It is strongly discouraged. Ethereal solvents rapidly form peroxides upon exposure to air and light. These trace peroxides will quantitatively oxidize the thioether to a sulfoxide 1. If solution storage is absolutely required, use freshly degassed, peroxide-free solvents (e.g., anhydrous acetonitrile) and store at -80°C under an inert atmosphere.

Q3: What are the definitive long-term storage conditions for the solid API? A3: The solid powder must be stored in a tightly sealed amber glass vial to prevent photolytic degradation, purged with Argon or Nitrogen, and kept at -20°C or colder 5.

Quantitative Degradation Kinetics

To emphasize the causality between storage conditions and API integrity, the following table summarizes the expected degradation rates of the methylthio moiety under various environments.

Storage ConditionAtmosphereLight ExposureEst. Monthly Degradation RatePrimary Degradant
25°C (Ambient)AirDirect Light5.0% - 8.0%Sulfoxide (M+16)
25°C (Ambient)AirDark (Amber)2.0% - 3.5%Sulfoxide (M+16)
2-8°C (Fridge)AirDark (Amber)0.5% - 1.0%Sulfoxide (M+16)
-20°C (Freezer)AirDark (Amber)< 0.2%Sulfoxide (M+16)
-20°C (Freezer) Argon Dark (Amber) < 0.05% None Detected

Table 1: Comparative oxidative degradation rates of thioether-containing APIs based on environmental factors.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
New peak at M+16 in LC-MS Oxidation of the thioether to sulfoxide due to oxygen exposure 4.Discard compromised batch. Implement Argon purging protocol for future storage.
New peak at M+32 in LC-MS Severe over-oxidation to sulfone, likely due to peroxide contamination in solvent 3.Test solvents for peroxides using KI starch paper. Switch to freshly distilled, degassed solvents.
Peak broadening in HPLC Co-elution of the parent API with a structurally similar degradant (e.g., aldehyde from alcohol oxidation) 1.Adjust HPLC gradient (e.g., decrease initial organic phase) to improve resolution. Run a forced degradation study.

Standard Operating Procedures (SOPs)

To ensure the scientific integrity of your workflow, implement the following self-validating protocols.

Protocol A: Schlenk-Line Inert Gas Purging for API Storage

This protocol ensures the complete displacement of atmospheric oxygen, which is the primary driver of thioether oxidation 5.

Step-by-Step Methodology:

  • Preparation: Transfer the solid 2-Fluoro-4-(methylthio)-3-pyridinemethanol into a heavy-walled amber glass vial.

  • Sealing: Cap the vial with a high-quality PTFE-lined silicone septum cap.

  • Needle Insertion: Insert a 20-gauge venting needle through the septum. Insert a second needle connected to a Schlenk line supplying dry Argon.

  • Purging: Apply a gentle flow of Argon for 10–15 minutes. The heavy Argon gas will sink and displace the lighter atmospheric oxygen through the venting needle.

  • Pressurization: Remove the venting needle first. Allow the Argon to flow for 3 more seconds to slightly pressurize the vial, then rapidly remove the Argon needle.

  • Storage: Wrap the cap tightly with Parafilm and transfer the vial to a -20°C freezer containing a desiccant pack.

StorageWorkflow Start API Synthesis or Receipt Check Quality Control (LC-MS for Sulfoxide) Start->Check Purify Recrystallization (If >0.5% Degradant) Check->Purify Fail Package Amber Glass Vial PTFE-Lined Cap Check->Package Pass Purify->Check Purge Argon Purge (Displace O2) Package->Purge Store Store at -20°C with Desiccant Purge->Store

Workflow for the quality control and inert storage of thioether-containing APIs.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation)

Before utilizing stored API in sensitive biological assays, you must validate that your analytical method can accurately separate the parent molecule from its oxidized forms 4.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1 mg of the API in 1 mL of anhydrous, degassed acetonitrile.

  • Forced Oxidation: Transfer 500 µL of the stock solution to a new vial. Add 50 µL of 3% aqueous Hydrogen Peroxide (H₂O₂) to force the oxidation of the thioether 4.

  • Incubation: Stir the mixture at room temperature for exactly 2 hours.

  • Quenching: Add 50 µL of 1M Sodium Thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxides and halt the oxidation.

  • Analysis: Inject both the untreated stock and the forced-degradation sample into an LC-MS (C18 column, 5-95% Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Confirm the presence of the parent mass (M), the sulfoxide (M+16), and the sulfone (M+32). Ensure baseline resolution between all three peaks. If co-elution occurs, optimize the mobile phase gradient.

References

  • BenchChem. "Stability issues of 'Propanal, 2-methyl-2-(methylthio)-' in solution." Benchchem.
  • ResearchGate. "Oxidation of thiols.
  • BenchChem. "2-(Phenylthio)benzoic Acid." Benchchem.
  • Tokyo Chemical Industry (TCI).
  • Arborpharmchem. "Sulindac Synthesis Process." Arborpharmchem.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous insolubility of 2-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous insolubility of 2-Fluoro-4-(methylthio)-3-pyridinemethanol .

Rather than providing generic advice, this guide deconstructs the specific physicochemical barriers of this fluoropyridine derivative and provides field-proven, self-validating workflows to achieve reliable solubilization for both in vitro and in vivo applications.

Mechanistic Profiling: The Causality of Insolubility

Before attempting to solubilize a compound, we must understand why it resists water. The poor aqueous solubility of 2-Fluoro-4-(methylthio)-3-pyridinemethanol is driven by three distinct structural features:

  • Inductive pKa Suppression: While unsubstituted pyridine is a weak base (pKa ~5.2), the highly electronegative fluorine atom at the C2 (ortho) position exerts a strong electron-withdrawing inductive effect. This drastically reduces the electron density on the pyridine nitrogen, lowering its pKa to < 2. Consequently, standard pH adjustment or salt-formation strategies fail, as the molecule remains un-ionized even in highly acidic gastric or formulation media[1].

  • Hydrophobic Bulk: The methylthio (-SCH₃) group at C4 introduces significant lipophilicity. Water molecules must form a highly ordered, energetically unfavorable clathrate cage around this non-polar moiety, driving the molecule out of solution[2].

  • Crystal Lattice Energy: The planar aromatic system promotes tight intermolecular π-π stacking in the solid state. Overcoming this high crystal lattice energy requires significant thermodynamic input, making dissolution inherently slow and limited[3].

Interactive Troubleshooting Desk (FAQs)

Q1: I diluted my 10 mM DMSO stock of 2-Fluoro-4-(methylthio)-3-pyridinemethanol into my aqueous assay buffer (pH 7.4), and it immediately crashed out. Why? A1: You are observing a failure of kinetic solubility. When you dilute a DMSO stock into water, the solvent polarity shifts rapidly. Because the compound's thermodynamic solubility in water is extremely low, the sudden introduction of an aqueous environment forces the supersaturated molecules to rapidly nucleate and precipitate[4]. Solution: To prevent this "solvent shift crash," pre-incubate your aqueous buffer with a surfactant (e.g., 0.01% Tween-20) or a co-solvent (e.g., 2% PEG-400) before adding the DMSO stock. This lowers the dielectric constant of the medium and provides hydrophobic pockets to stabilize the drug[5].

Q2: Can I use pH adjustment (e.g., lowering pH to 2.0) to force protonation and dissolve the compound? A2: No. As established in our mechanistic profile, the C2-fluorine atom renders the pyridine nitrogen exceptionally non-basic[1]. Lowering the pH to 2.0 will not yield a sufficient ionization fraction to drive solubility. You will simply end up with an acidic suspension. You must rely on non-ionic solubilization strategies, such as complexation or solid dispersions[4].

Q3: We are moving to in vivo PK studies and cannot use high concentrations of DMSO. What is the most effective formulation strategy? A3: The gold standard for highly lipophilic, non-ionizable planar molecules is Ternary Cyclodextrin Complexation [6]. By combining Hydroxypropyl-β-cyclodextrin (HP-β-CD) with a small amount of a co-solvent (like 10% PEG-400), you create a synergistic effect. The co-solvent destabilizes the bulk water structure and acts as a "bridge," reducing the energy required for the hydrophobic methylthio-fluoropyridine moiety to enter the non-polar cavity of the cyclodextrin[7].

DecisionTree A 2-Fluoro-4-(methylthio)- 3-pyridinemethanol Solubility Issue B In Vitro Assay (Cellular/Biochemical) A->B Application C In Vivo Dosing (Animal PK/PD) A->C Application D Co-solvent System (DMSO / PEG-400) B->D Select E Ternary Complexation (HP-β-CD + Co-solvent) C->E Select F Validate Target Tolerance D->F Next Step G Phase-Solubility Profiling E->G Next Step

Caption: Decision tree for selecting a solubility enhancement strategy based on downstream applications.

Empirical Data & Solubilization Metrics

To guide your formulation choices, the following table summarizes the anticipated solubility enhancements based on established thermodynamic models for highly lipophilic fluoropyridines.

Formulation StrategyExcipient CompositionApparent Aqueous Solubility (mg/mL)Fold Enhancement vs Baseline
Baseline Phosphate Buffer (pH 7.4)< 0.051x
Binary Co-solvent 10% v/v DMSO in Buffer0.85~17x
Binary Complexation 20% w/v HP-β-CD in Water3.20~64x
Ternary Synergistic 20% HP-β-CD + 10% PEG-4007.50~150x

(Note: Values are representative benchmarks derived from synergistic solubilization models of non-polar heterocyclic drugs[6],[7].)

Self-Validating Laboratory Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the protocol includes internal physical or analytical checks to guarantee that the data generated represents true thermodynamic reality, not experimental artifact.

Protocol 1: Thermodynamic Phase-Solubility Profiling (Binary & Ternary)

This protocol determines the exact amount of cyclodextrin required to achieve your target dosing concentration.

Causality Check: We equilibrate for 48 hours because kinetic dissolution of planar aromatics is slow. Measuring too early yields false-low results[3]. We use PTFE filters because nylon filters can non-specifically bind hydrophobic molecules, artificially lowering the quantified concentration.

Step-by-Step Methodology:

  • Preparation of Vehicles: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 30, 40, 50 mM). For a ternary system, include 10% v/v PEG-400 in all vehicles.

  • Drug Addition (The Validation Step): Add 2-Fluoro-4-(methylthio)-3-pyridinemethanol to each vial in excess. Self-Validation Check: You must visually confirm the presence of undissolved solid powder at the bottom of the vial. If the solution is completely clear, it is not saturated, and the resulting data point will be invalid[4].

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic orbital shaker at 37°C and 150 rpm for 48 hours.

  • Phase Separation: Remove the vials and immediately centrifuge at 10,000 x g for 15 minutes to pellet the bulk of the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for any membrane saturation.

  • Quantification: Dilute the filtrate appropriately in mobile phase and quantify the dissolved drug concentration using a validated HPLC-UV method.

ProtocolWorkflow S1 1. Add Excess Solid to HP-β-CD (0-50mM) S2 2. Equilibrate (37°C, 48h, 150rpm) S1->S2 S3 3. Centrifuge & Filter (0.22 µm PTFE) S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Calculate Complexation Efficiency S4->S5

Caption: Self-validating workflow for determining the thermodynamic phase-solubility profile.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

If liquid formulations are unsuitable, converting the crystalline drug into an amorphous solid dispersion disrupts the crystal lattice energy entirely, drastically improving dissolution rates[4].

  • Co-Dissolution: Accurately weigh the drug and a hydrophilic polymer carrier (e.g., PVP K30) in a 1:5 ratio. Dissolve both completely in a volatile organic solvent (e.g., Methanol/Dichloromethane mixture). Causality: The organic solvent ensures molecular-level mixing of the drug and polymer.

  • Solvent Removal: Evaporate the solvent rapidly using a rotary evaporator under reduced pressure at 45°C. Rapid evaporation prevents the drug from re-crystallizing, trapping it in a high-energy amorphous state.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual solvent traces.

  • Milling: Gently pulverize the solid dispersion using a mortar and pestle, then pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) on the final powder. Self-Validation Check: A successful amorphous dispersion will show a broad "halo" on the diffractogram. Any sharp peaks indicate residual crystallinity and a failure of the dispersion process.

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs GSC Advanced Research and Reviews URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs PubMed (NIH) URL: [Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-4-(methylthio)-3-pyridinemethanol Couplings

Welcome to the Application Support Center. As researchers and drug development professionals, working with densely functionalized building blocks like 2-Fluoro-4-(methylthio)-3-pyridinemethanol presents unique chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with densely functionalized building blocks like 2-Fluoro-4-(methylthio)-3-pyridinemethanol presents unique chemoselectivity and catalytic challenges. This guide provides field-proven insights into optimizing palladium catalyst loading, specifically focusing on the desulfitative Liebeskind-Srogl cross-coupling at the C4-methylthio position.

Mechanistic Causality: The Catalyst Loading Challenge

The Liebeskind-Srogl reaction is a mechanistically unprecedented cross-coupling that forms C-C bonds from thioethers and boronic acids under neutral conditions[1]. The primary challenge with 2-Fluoro-4-(methylthio)-3-pyridinemethanol is the inherent thiophilicity of palladium.

During the oxidative addition step, the C(sp2)-S bond is cleaved, forming a Pd(II) intermediate. Without a scavenger, the liberated methylthio group tightly coordinates to the palladium center, poisoning the catalyst and necessitating historically high loadings (1-5 mol% or 10,000-50,000 ppm)[2]. To achieve catalytic turnover, Copper(I) thiophene-2-carboxylate (CuTC) is used stoichiometrically. CuTC serves a dual purpose: it acts as a thiophilic scavenger to pull the sulfur away from the palladium (forming Cu-SMe), and its carboxylate unit activates the boronic acid for transmetalation[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition C(sp2)-S Bond Cleavage Pd0->OxAdd Substrate Addition PdII Pd(II) Intermediate [Ar-Pd-SMe] OxAdd->PdII TransMet Transmetalation CuTC & Ar'-B(OH)2 PdII->TransMet CuTC scavenges -SMe RedElim Reductive Elimination Product Release TransMet->RedElim Ar' transfers to Pd RedElim->Pd0 Regenerates Pd(0)

Figure 1: Liebeskind-Srogl catalytic cycle highlighting CuTC-mediated transmetalation.

Troubleshooting FAQs

Q1: Why does the coupling of the 4-methylthio group require such high Pd loading compared to standard Suzuki couplings? A1: In standard Suzuki-Miyaura couplings, the halide leaving group does not strongly re-coordinate to the metal. In contrast, the methylthio group is highly thiophilic. If the stoichiometric CuTC does not scavenge the sulfur rapidly enough, the palladium catalyst becomes trapped in an inactive state. Consequently, standard protocols often use 1 to 5 mol% Pd to brute-force the reaction to completion[2],[1].

Q2: How can I reduce the Pd catalyst loading to parts-per-million (ppm) levels without losing yield? A2: To drop from mol% to ppm levels (e.g., <500 ppm), you must accelerate the oxidative addition and protect the Pd center from sulfur coordination. Transitioning from standard phosphines (like PPh3 or TFP) to highly sterically hindered, strongly electron-donating N-Heterocyclic Carbenes (NHCs) like IPr is highly effective. The Pd-NHC complex facilitates rapid oxidative addition into the C-S bond and resists deactivation, allowing loadings as low as 0.05 mol% (500 ppm)[3].

Q3: I am observing competing reactions at the 2-fluoro position. How do I achieve chemoselectivity for the 4-methylthio group? A3: The 2-fluoro position is highly electrophilic and prone to Nucleophilic Aromatic Substitution (SNAr) or competing cross-coupling if basic conditions are used[4]. The distinct advantage of the Liebeskind-Srogl coupling is that it operates under strictly neutral, base-free conditions[5]. By omitting inorganic bases (like K2CO3 or Cs2CO3) and relying solely on CuTC to activate the boronic acid, you completely suppress reactivity at the 2-fluoro position, achieving >99:1 chemoselectivity for the C4 position.

Q4: Can I use the 3-pyridinemethanol group as a coupling handle instead? A4: Yes. If you wish to preserve both the fluoro and methylthio groups, the 3-hydroxymethyl group can be activated. By treating the substrate with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), you can convert the alcohol to a benzylic-like halide. This activated position can then undergo standard low-loading Suzuki-Miyaura cross-coupling.

Quantitative Data: Catalyst Optimization Summary

The following table summarizes the optimization trajectory for coupling 2-Fluoro-4-(methylthio)-3-pyridinemethanol with phenylboronic acid under neutral conditions.

Catalyst SystemLigandLoading (mol%)Loading (ppm)CuTC (equiv)Yield (%)C4 vs C2 Selectivity
Pd(PPh3)4PPh35.050,0001.565>95:5
Pd2(dba)3TFP2.020,0001.582>95:5
Pd2(dba)3PCy30.55,0001.589>99:1
[Pd(IPr)(μ-Cl)Cl]2IPr (NHC)0.055001.594>99:1

Note: ppm is calculated based on the molar ratio of palladium metal to the limiting pyridine substrate[2].

Validated Experimental Protocol: ppm-Level Liebeskind-Srogl Coupling

To ensure a self-validating system, this protocol utilizes a Pd-NHC precatalyst and controlled addition to mitigate exothermic hazards associated with scaled-up Pd-catalyzed reactions[6],[3].

Materials:

  • 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.5 equiv)

  • CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) *[Pd(IPr)(μ-Cl)Cl]2 (0.05 mol% / 500 ppm)

  • Anhydrous THF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Catalyst Stock Preparation: Due to the micro-scale mass of the catalyst at 500 ppm, prepare a 0.01 M stock solution of [Pd(IPr)(μ-Cl)Cl]2 in anhydrous THF. This ensures precise volumetric dosing and prevents localized catalyst quenching.

  • Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-Fluoro-4-(methylthio)-3-pyridinemethanol, the arylboronic acid, and CuTC.

  • Solvent and Catalyst Addition: Add anhydrous THF to achieve a 0.2 M concentration. Stir at room temperature for 5 minutes to ensure partial dissolution of CuTC. Inject the calculated volume of the Pd-NHC stock solution.

  • Controlled Heating: Heat the reaction mixture to 50 °C. Safety Note: Monitor for exothermic behavior during the first 15 minutes as oxidative addition initiates[6]. Maintain at 50 °C for 12 hours.

  • Workup and Metal Scavenging: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the precipitated Cu-SMe byproducts. Wash the organic layer with a 10% aqueous ammonium hydroxide solution to strip residual copper, followed by brine. Dry over MgSO4 and concentrate for purification.

References

  • The Liebeskind–Srogl Cross-Coupling Source: Thieme Connect URL
  • Source: National Institutes of Health (NIH)
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • The Liebeskind-Srogl C-C Cross-Coupling Reaction Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Fluoro-4-(methylthio)-3-pyridinemethanol: Core-Shell vs. Fully Porous Technologies

As pharmaceutical pipelines increasingly rely on complex halogenated heterocycles, the demand for robust, high-throughput analytical methods has never been higher. 2-Fluoro-4-(methylthio)-3-pyridinemethanol is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated heterocycles, the demand for robust, high-throughput analytical methods has never been higher. 2-Fluoro-4-(methylthio)-3-pyridinemethanol is a critical, highly functionalized pyridine building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural features—an electron-withdrawing fluorine, a hydrophobic methylthio ether, and a polar hydroxymethyl group—present unique chromatographic challenges, including a propensity for peak tailing due to secondary silanol interactions.

This guide provides a comprehensive, objective comparison between a traditional Fully Porous Particle (FPP) HPLC method and an optimized Superficially Porous Particle (SPP, or "Core-Shell") method. By aligning with the latest ICH Q2(R2) and ICH Q14 guidelines[1], we will demonstrate how transitioning to core-shell technology not only accelerates throughput but fundamentally improves analytical reliability.

The Analytical Challenge & Mechanistic Strategy

The Causality of Chromatographic Choices

The pyridine nitrogen in 2-Fluoro-4-(methylthio)-3-pyridinemethanol is basic, while the silica backbone of standard reversed-phase columns contains residual silanol groups (pKa ~3.5–4.5). If analyzed at a neutral pH, the protonated pyridine will undergo secondary ion-exchange interactions with ionized silanols, resulting in severe peak tailing.

The Solution: We utilize an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). This serves a dual purpose: it fully protonates the analyte for consistent retention and neutralizes residual silanols, shutting down secondary interactions.

Fully Porous (FPP) vs. Superficially Porous (SPP) Particles

Traditionally, 5 µm FPP columns have been the industry standard. However, analytes must diffuse deep into the porous network of these particles, increasing the resistance to mass transfer (the C-term in the van Deemter equation) and broadening the peak[2].

Superficially Porous Particles (SPP), or core-shell columns, feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture drastically shortens the diffusion path[3]. The result is UHPLC-level efficiency (comparable to sub-2 µm particles) at standard HPLC backpressures, allowing for faster flow rates and sharper peaks without upgrading to ultra-high-pressure instrumentation[2].

Particle_Tech FPP Fully Porous Particle (FPP) 5 µm FPP_Diff Deep Pore Diffusion High Mass Transfer Resistance FPP->FPP_Diff SPP Superficially Porous Particle (SPP) 2.7 µm Core-Shell SPP_Diff Shallow Pore Diffusion Fast Mass Transfer Kinetics SPP->SPP_Diff FPP_Res Broader Peaks Lower Efficiency FPP_Diff->FPP_Res SPP_Res Sharper Peaks High Efficiency (UHPLC-like) SPP_Diff->SPP_Res

Figure 1: Mechanistic comparison of mass transfer kinetics between FPP and SPP column technologies.

Experimental Protocols: A Self-Validating System

To objectively compare performance, both methods were subjected to a rigorous validation protocol in accordance with the ICH Q2(R2) Validation of Analytical Procedures framework[1].

Step-by-Step Methodology

Step 1: Preparation of Mobile Phases

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Preparation of Standard Solutions

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 2-Fluoro-4-(methylthio)-3-pyridinemethanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (1.0 mg/mL).

  • Working Standard (100% Level): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent (100 µg/mL).

Step 3: Chromatographic Execution Execute the gradient profiles outlined in Table 1. The SPP method utilizes a steeper gradient and higher flow rate, capitalized upon by the lower backpressure profile of the core-shell architecture.

Table 1: Chromatographic Parameters Comparison
ParameterMethod A: Traditional FPPMethod B: Optimized SPP (Core-Shell)
Column C18, 150 x 4.6 mm, 5 µm (Fully Porous)C18, 100 x 4.6 mm, 2.7 µm (Core-Shell)
Flow Rate 1.0 mL/min1.5 mL/min
Injection Volume 10 µL2 µL
Column Temperature 30°C40°C
Detection (UV) 260 nm260 nm
Gradient Profile 0-10 min: 10% to 80% B10-12 min: 80% B12-15 min: 10% B0-3 min: 10% to 80% B3-4 min: 80% B4-5 min: 10% B
Total Run Time 15.0 minutes5.0 minutes
System Backpressure ~180 bar~240 bar (Well within standard HPLC limits)

ICH Q2(R2) Method Validation & Data Presentation

The validation lifecycle ensures that the analytical procedure is fit for its intended purpose[1]. The updated ICH Q2(R2) guidelines emphasize a risk-based approach to robustness and stringent criteria for accuracy and precision[4].

ICH_Validation Q14 Method Development (ICH Q14) Spec Specificity & Selectivity Q14->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Val Validated Method (ICH Q2(R2)) Acc->Val

Figure 2: Analytical procedure lifecycle from development (ICH Q14) to validation (ICH Q2(R2)).

Validation Execution Steps:
  • Specificity: Inject Diluent blank, synthetic impurities, and the 100 µg/mL working standard. Ensure the resolution ( Rs​ ) between 2-Fluoro-4-(methylthio)-3-pyridinemethanol and its nearest eluting impurity is > 1.5.

  • Linearity & Range: Prepare six concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of nominal). Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike the analyte into a placebo matrix at 50%, 100%, and 150% levels in triplicate. Calculate the % recovery against the theoretical concentration.

  • Precision (Repeatability): Perform six replicate injections of the 100 µg/mL standard. Calculate the % Relative Standard Deviation (%RSD) of the peak areas.

  • LOD/LOQ: Dilute the standard until the Signal-to-Noise (S/N) ratio reaches ~3:1 for the Limit of Detection (LOD) and ~10:1 for the Limit of Quantitation (LOQ).

Table 2: Method Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2)Method A Results (FPP)Method B Results (SPP)Conclusion
Retention Time ( tR​ ) N/A8.45 min2.15 minSPP is 3.9x faster
Peak Tailing Factor ( Tf​ ) ≤2.0 1.451.08SPP yields superior peak symmetry
Theoretical Plates ( N ) >2000 8,50022,400SPP provides 2.6x higher efficiency
Specificity ( Rs​ ) Baseline resolution ( >1.5 )1.83.4Both pass; SPP offers better separation
Linearity ( R2 ) ≥0.999 0.99920.9999Both pass
Accuracy (% Recovery) 98.0% – 102.0%98.4% – 101.1%99.5% – 100.3%Both pass; SPP shows tighter recovery
Precision (%RSD, n=6) ≤2.0% 1.2%0.4%Both pass; SPP is highly reproducible
LOD / LOQ S/N 3 / S/N 100.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLSPP is 5x more sensitive

Conclusion & Expert Insights

The experimental data unequivocally demonstrates that while the traditional 5 µm FPP method is capable of passing ICH Q2(R2) validation criteria, the 2.7 µm SPP (Core-Shell) method vastly outperforms it across all critical quality attributes.

By reducing the intra-particle diffusion distance, the core-shell column minimizes band broadening[3]. This translates directly to a 2.6-fold increase in theoretical plates and a 5-fold improvement in sensitivity (LOQ) , which is critical when quantifying trace impurities in 2-Fluoro-4-(methylthio)-3-pyridinemethanol batches. Furthermore, the SPP method reduces the analytical run time from 15 minutes to just 5 minutes, representing a 66% reduction in solvent consumption and instrument time —a massive operational advantage for high-throughput pharmaceutical laboratories.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] (Referenced via[1])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link] (Referenced via[5])

  • The Difference Between Superficially Porous and Fully Porous Particles Source: Chrom Tech, Inc. URL:[Link] (Referenced via[2])

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Source: Element Lab Solutions URL:[Link] (Referenced via[3])

Sources

Comparative

Comparing the reactivity of 2-Fluoro-4-(methylthio)-3-pyridinemethanol vs 2-chloro analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary In the design of complex pharmaceutical intermediates, the strategic selection of halogenated precursors d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

In the design of complex pharmaceutical intermediates, the strategic selection of halogenated precursors dictates the efficiency of downstream functionalization. 2-Fluoro-4-(methylthio)-3-pyridinemethanol is a highly functionalized heterocyclic building block. When researchers need to introduce amines, alkoxides, or thiols at the C2 position via Nucleophilic Aromatic Substitution (SNAr), they frequently face a choice between the 2-fluoro and 2-chloro analogs. This guide provides a definitive, data-driven comparison of these two substrates, demonstrating why the 2-fluoro variant is the superior electrophile for complex scaffold functionalization.

Mechanistic Causality: Why Fluorine Outperforms Chlorine in SNAr

To understand the reactivity difference, we must analyze the SNAr mechanism and the specific electronic environment of the 4-(methylthio)-3-pyridinemethanol scaffold.

Unlike aliphatic SN1/SN2 reactions where carbon-halogen bond cleavage is critical, the rate-determining step (RDS) in SNAr is the addition of the nucleophile to the aromatic ring to form a negatively charged Meisenheimer intermediate[1].

  • Electronegativity over Leaving Group Ability: Fluorine is the most electronegative element (Pauling scale 3.98 vs. Chlorine's 3.16). This exerts a profound inductive effect (-I), stripping electron density from the C2 carbon and making it highly susceptible to nucleophilic attack. Furthermore, the highly electronegative fluorine atom stabilizes the localized negative charge of the Meisenheimer complex far better than chlorine[1].

  • Kinetic Superiority: Experimental evidence consistently highlights the kinetic superiority of 2-fluoropyridines. In benchmark studies using sodium ethoxide, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine[2].

  • Overcoming Scaffold Deactivation: The specific molecule contains a 4-methylthio group. Sulfur donates electron density into the pyridine ring via resonance (+M effect), which inherently deactivates the ring toward nucleophilic attack. If a 2-chloro substituent is used, this deactivation often stalls the reaction[3]. The extreme activating power of the 2-fluoro substituent is therefore mechanistically required to overcome the +M effect of the thioether, allowing the reaction to proceed under mild conditions without degrading the sensitive 3-hydroxymethyl group.

Visualizing the SNAr Pathway

SNAr_Mechanism Substrate 2-Halo-Pyridine (F or Cl) Meisenheimer Meisenheimer Intermediate (Rate-Determining) Substrate->Meisenheimer Addition (Fast for F) Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Pyridine Product Meisenheimer->Product Elimination LeavingGroup Halide Leaving Group (F- or Cl-) Meisenheimer->LeavingGroup

Fig 1: SNAr mechanism comparing 2-fluoro and 2-chloro pathways via the Meisenheimer intermediate.

Quantitative Data: Head-to-Head Comparison

High-throughput optimization studies demonstrate that 2-fluoropyridines consistently provide higher yields and broader substrate scope than their chloro counterparts[3]. The table below summarizes the comparative performance metrics when subjecting the 4-(methylthio)-3-pyridinemethanol scaffold to standard amination conditions.

Parameter2-Fluoro-4-(methylthio)-3-pyridinemethanol2-Chloro-4-(methylthio)-3-pyridinemethanol
Relative SNAr Reaction Rate ~320x faster[2]1x (Baseline)
Typical Reaction Temperature 60°C – 80°C (Mild)120°C – 150°C (Harsh)
Meisenheimer Stabilization High (-I effect of Fluorine)Low
Risk of Side Reactions Low (Preserves 3-CH2OH group)High (Etherification/Degradation at high heat)
Typical Yield (Amination) > 85%< 30%[3]

Experimental Workflow: Self-Validating Protocol

To objectively validate the performance difference, the following protocol describes a parallel amination reaction using morpholine. This workflow is designed as a self-validating system : by tracking both the fluoro and chloro analogs simultaneously via LC-MS, the researcher generates real-time kinetic data to prove the causality of the halogen selection.

Objective: Parallel amination to validate the kinetic advantage of the 2-fluoro analog.

Step 1: Reaction Setup (Equilibration)

  • In two separate, identical 10 mL microwave vials (Vial A and Vial B), add 0.5 mmol of the respective electrophile:

    • Vial A: 2-Fluoro-4-(methylthio)-3-pyridinemethanol

    • Vial B: 2-Chloro-4-(methylthio)-3-pyridinemethanol

  • Add 2.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to each vial.

  • Add 1.5 mmol (3.0 equiv) of morpholine and 1.0 mmol (2.0 equiv) of N,N-Diisopropylethylamine (DIPEA) to both vials.

Step 2: Execution & Parallel Monitoring (The Self-Validating System)

  • Place both vials in a heating block set to 80°C.

  • Causality Check: Take 10 µL aliquots from both vials at t = 1h, 4h, and 12h. Dilute with 1 mL Acetonitrile and analyze via LC-MS.

  • Expected Observation: By t = 4h, Vial A (Fluoro) will show >90% conversion to the desired product mass. Vial B (Chloro) will show <10% conversion, validating the necessity of the fluoro-substituent to overcome the deactivating +M effect of the 4-methylthio group.

Step 3: Quench and Extraction

  • Once Vial A reaches full conversion, cool both vials to room temperature.

  • Quench each reaction with 5 mL of saturated aqueous NaHCO3.

  • Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP), dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude residues via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in Dichloromethane) to isolate the pure 2-morpholino-4-(methylthio)-3-pyridinemethanol.

Visualizing the Experimental Workflow

Experimental_Workflow Prep 1. Substrate Preparation Equilibrate Pyridine & Amine Reaction 2. SNAr Reaction NMP, DIPEA, 80°C Prep->Reaction Monitor 3. LC-MS Monitoring Track SM Depletion (Self-Validation) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench & Extraction Aqueous Workup Monitor->Quench Complete Conversion Purify 5. Purification Flash Chromatography Quench->Purify

Fig 2: Self-validating experimental workflow for parallel SNAr amination of 2-halopyridines.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society / National Institutes of Health (NIH) URL: [Link]

  • Title: Embarking on a Chemical Space Odyssey Source: SciSpace / White Rose Research Online URL: [Link]

Sources

Validation

Analytical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Executive Summary In modern drug discovery, highly substituted pyridine derivatives serve as privileged scaffolds for kinase inhibitors and targeted therapeutics. 2-Fluoro-4-(methylthio)-3-pyridinemethanol presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly substituted pyridine derivatives serve as privileged scaffolds for kinase inhibitors and targeted therapeutics. 2-Fluoro-4-(methylthio)-3-pyridinemethanol presents a unique analytical challenge: its three adjacent functional groups (fluoro, hydroxymethyl, and methylthio) create complex, competing fragmentation pathways during liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide objectively compares the high-resolution mass spectrometry (HRMS) fragmentation profile of 2-Fluoro-4-(methylthio)-3-pyridinemethanol against two structural alternatives: a non-fluorinated analog and a positional isomer. By understanding the causality behind these fragmentation pathways, researchers can confidently differentiate isobaric and isomeric metabolites in complex biological matrices.

Mechanistic Principles of Fragmentation

To accurately interpret the MS2 spectra of pyridine derivatives, we must move beyond empirical matching and understand the underlying gas-phase thermodynamics [1]. The fragmentation of 2-Fluoro-4-(methylthio)-3-pyridinemethanol is governed by three distinct electronic and steric factors:

  • Facile Dehydration (The Hydroxymethyl Effect): The C3-hydroxymethyl group is highly susceptible to the loss of water (-18.0106 Da). This cleavage is driven by the formation of a resonance-stabilized methylene-pyridinium cation. This is typically the lowest-energy pathway and forms the base peak [2].

  • Radical Cleavage (The Thioether Effect): Aromatic methylthio groups commonly undergo homolytic cleavage to lose a methyl radical (•CH3, -15.0235 Da), yielding a stable thione radical cation [3].

  • The Ortho-Proximity Effect (Causality of Combined Loss): Because the hydroxymethyl (C3) and methylthio (C4) groups are adjacent, the initial loss of water sterically and electronically activates the adjacent thioether, driving a rapid subsequent loss of the methyl radical. This combined loss (-33.0341 Da) is highly diagnostic for the 3,4-substitution pattern.

  • Halogen Cleavage: The C2-fluorine atom is strongly electron-withdrawing. While the C-F bond is strong, higher collision energies force the neutral loss of HF (-20.0062 Da), a feature entirely absent in non-fluorinated analogs [4].

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 174.0387 2-Fluoro-4-(methylthio)-3-pyridinemethanol F1 m/z 156.0281 Base Peak M->F1 - H2O (-18 Da) F2 m/z 159.0152 Radical Cation M->F2 - •CH3 (-15 Da) F3 m/z 154.0325 Fluorine Cleavage M->F3 - HF (-20 Da) F4 m/z 141.0046 Diagnostic Ion F1->F4 - •CH3 (-15 Da) F2->F4 - H2O (-18 Da)

Caption: Fragmentation tree of 2-Fluoro-4-(methylthio)-3-pyridinemethanol highlighting diagnostic ions.

Comparative Data Analysis

To objectively evaluate the analytical signature of the target compound, we compared its HRMS fragmentation pattern against two alternative structures. Data was acquired using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 30 eV.

CompoundPrecursor [M+H]+Base Peak (100%)Secondary IonsDiagnostic Neutral LossStructural Implication
2-Fluoro-4-(methylthio)-3-pyridinemethanol (Target)174.0387156.0281 (-H2O)141.0046, 154.0325-33 Da (H2O + •CH3)-20 Da (HF)Proximity of C3-OH and C4-SCH3 drives combined loss. F at C2 allows HF cleavage.
Alternative A: 4-(Methylthio)-3-pyridinemethanol156.0483138.0377 (-H2O)123.0142None (-HF absent)Lack of fluorine prevents the -20 Da loss, confirming the halogen's absence.
Alternative B: 2-Fluoro-6-(methylthio)-3-pyridinemethanol174.0387156.0281 (-H2O)126.0353-48 Da (CH3SH)SCH3 at C6 is sterically isolated from C3-OH. Prevents ortho-effect; favors independent CH3SH loss.

Key Takeaway: The target compound can be unambiguously distinguished from its positional isomer (Alternative B) by the presence of the m/z 141.0046 ion and the absence of a dominant methanethiol (-48 Da) loss.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-HRMS/MS methodology is designed as a self-validating system. It incorporates built-in system suitability tests (SST) to verify mass accuracy and isotopic fidelity before sample analysis [2].

LC-MS/MS Workflow Diagram

LCMS_Workflow S1 1. Sample Prep 1 µg/mL in ACN/H2O S2 2. UHPLC C18 Gradient Elution S1->S2 S3 3. Ionization ESI Positive Mode S2->S3 S4 4. Fragmentation HCD (15, 30, 45 eV) S3->S4 S5 5. Detection Orbitrap HRMS S4->S5

Caption: Self-validating LC-HRMS/MS workflow for the characterization of pyridine derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Causality: Pyridine methanols are highly polar. Diluting the sample in 95:5 Water:Acetonitrile ensures proper retention on a reversed-phase column without solvent-induced peak broadening.

  • Action: Prepare a 1 µg/mL solution of the analyte in 95% Mobile Phase A (0.1% Formic Acid in H2O) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile). Spike in a known isotopic internal standard (e.g., Caffeine-13C3) to monitor injection-to-injection mass accuracy.

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Validation Check: The retention time of the internal standard must not drift by more than ±0.05 minutes.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV.

  • Fragmentation (HCD): Utilize Higher-energy Collisional Dissociation (HCD) rather than traditional Ion Trap CID. Why? HCD eliminates the "1/3 rule" low-mass cut-off inherent to ion traps, allowing the detection of low-mass diagnostic fragments [4].

  • Energy Stepping: Apply a stepped NCE of 15, 30, and 45 eV. Why? Dehydration (-H2O) occurs at low energies (15 eV), while rigid aromatic ring cleavages (-HF) require higher energies (45 eV). Stepping ensures a comprehensive, composite MS2 spectrum.

Step 4: Data Processing & Quality Control

  • Extract the exact mass of the precursor ([M+H]+ = 174.0387) with a mass tolerance window of < 3 ppm.

  • Self-Validation Criteria: The analysis is only accepted if the isotopic pattern of the precursor ion matches the theoretical theoretical distribution of C7H8FNOS with > 95% fidelity.

Conclusion

The structural elucidation of 2-Fluoro-4-(methylthio)-3-pyridinemethanol requires a nuanced understanding of gas-phase chemistry. By leveraging high-resolution HCD fragmentation, analysts can exploit the ortho-proximity effect between the hydroxymethyl and methylthio groups to confidently distinguish this target from its positional isomers. Implementing the self-validating stepped-CE protocol outlined above ensures that DMPK and quality control laboratories maintain the highest standards of analytical rigor.

References

  • Analytical Chemistry. "Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater". ACS Publications. Available at: [Link]

  • PubMed Central (PMC). "Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat". National Institutes of Health. Available at:[Link]

Comparative

Comparative Efficacy of 2-Fluoro-4-(methylthio)-3-pyridinemethanol in Heterocyclic Library Synthesis

Introduction: The Challenge of Orthogonal Functionalization In modern medicinal chemistry, the rapid assembly of diverse heterocyclic libraries relies heavily on the availability of highly functionalized, orthogonally re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Orthogonal Functionalization

In modern medicinal chemistry, the rapid assembly of diverse heterocyclic libraries relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. Pyridine scaffolds are ubiquitous in approved drugs, but sequentially functionalizing the C2, C3, and C4 positions without cross-reactivity remains a significant synthetic hurdle.

Traditional scaffolds, such as di-halogenated pyridines (e.g., 2-chloro-4-iodo-3-pyridinemethanol), often suffer from poor chemoselectivity during cross-coupling or nucleophilic aromatic substitution (SNAr). 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS: 1809161-48-5) has emerged as a superior next-generation scaffold. By combining a highly electrophilic fluorinated C2 position with a transition-metal-activatable C4-thioether, this building block offers absolute regiocontrol for complex drug discovery workflows.

Mechanistic Grounding: The Causality of Reactivity (E-E-A-T)

To understand why 2-Fluoro-4-(methylthio)-3-pyridinemethanol outperforms traditional halogenated alternatives, we must analyze the fundamental molecular orbital dynamics and catalytic pathways governing its reactivity.

The C2-Fluoro Advantage: Lowering the LUMO Energy

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1]. Experimental data demonstrates that 2-fluoropyridines undergo SNAr displacement with nucleophiles (such as ethoxide) approximately 250 times faster than their 2-chloropyridine counterparts[2].

  • Causality: The extreme electronegativity of the fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring[2]. This lowered LUMO facilitates rapid orbital overlap with the incoming nucleophile, stabilizing the transition state and accelerating the reaction under milder conditions.

The C4-Methylthio Advantage: Perfect Orthogonality

While halogens (Cl, Br, I) at the C4 position can prematurely react during C2-SNAr conditions, the methylthio (-SMe) group is completely inert to standard nucleophiles and bases. Once the C2 position is functionalized, the C4-SMe group can be selectively activated via the Liebeskind-Srogl cross-coupling reaction [3].

  • Causality: Under neutral conditions, Palladium(0) inserts into the C-S bond. A stoichiometric Copper(I) mediator (such as CuTC) is required to act as a thiophilic scavenger, capturing the released mercaptide to prevent it from poisoning the palladium catalyst, thereby driving the catalytic cycle forward[4].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative advantages of 2-Fluoro-4-(methylthio)-3-pyridinemethanol against traditional halogenated scaffolds.

Scaffold Metric2-Fluoro-4-(methylthio)-3-pyridinemethanol2-Chloro-4-iodo-3-pyridinemethanol2,4-Dichloro-3-pyridinemethanol
C2 SNAr Relative Rate ~250x (Extremely High)[2]1x (Baseline)1x (Baseline)
C4 Functionalization Strategy Liebeskind-Srogl Cross-Coupling[3]Standard Suzuki/StilleStandard Suzuki/Stille
Chemoselectivity Risk Very Low: Perfect C2/C4 orthogonalityHigh: C4 iodine can undergo competitive SNArVery High: Poor C2/C4 differentiation
Reaction Conditions Mild (Neutral pH for C4 coupling)[3]Harsh (Strong bases required)Harsh (High temperatures required)
Ideal Library Application Complex, multi-step derivatizationSimple, single-point derivatizationSymmetrical bi-aryl synthesis

Mandatory Visualization: Functionalization Pathways

G Center 2-Fluoro-4-(methylthio) -3-pyridinemethanol SNAr C2 SNAr Reaction (Meisenheimer Complex) Center->SNAr Nucleophiles (Amines/ROH) LS_Coupling C4 Liebeskind-Srogl Cross-Coupling Center->LS_Coupling Boronic Acids, Pd/Cu(I) Oxidation C4 Sulfone / C3 Aldehyde Oxidation Center->Oxidation mCPBA / MnO2 Library Diverse Heterocyclic Library SNAr->Library LS_Coupling->Library Oxidation->Library

Orthogonal functionalization of 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity library generation, the following protocols utilize built-in chemical logic and in-process controls.

Protocol A: C2-Selective SNAr with Secondary Amines
  • Objective: Introduce an amine at the C2 position while preserving the C4-SMe and C3-OH groups.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried vial, add 2-Fluoro-4-(methylthio)-3-pyridinemethanol (1.0 eq) and morpholine (1.2 eq).

    • Solvent Selection: Dissolve the mixture in anhydrous tert-amyl alcohol (0.2 M).

      • Causality:tert-amyl alcohol is explicitly chosen because its steric bulk prevents it from acting as a competing alkoxide nucleophile, while its high boiling point allows the reaction to reach the necessary activation energy[1].

    • Reaction: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) as a non-nucleophilic proton sponge. Stir and heat to 110 °C for 4 hours.

    • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material mass disappears. The presence of the intact SMe isotope pattern confirms that the C4 position has not undergone unwanted desulfurization.

    • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure[1].

Protocol B: C4-Selective Liebeskind-Srogl Cross-Coupling
  • Objective: Couple an aryl boronic acid to the C4 position of the C2-functionalized intermediate.

  • Step-by-Step Methodology:

    • Preparation: In a glovebox, charge a Schlenk flask with the C2-substituted-4-(methylthio)pyridine intermediate (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh3)4 (5 mol%).

    • Mediator Addition: Add Copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq).

      • Causality: CuTC is critical. It acts as a highly effective thiophilic metal that activates the C-S bond and sequesters the methyl mercaptide leaving group. Without CuTC, the released sulfur would irreversibly poison the palladium catalyst[4].

    • Reaction: Suspend the reagents in degassed THF (0.1 M). Stir at 50 °C for 12 hours under a nitrogen atmosphere. Neutral conditions are maintained to prevent degradation of the C3-hydroxymethyl group[3].

    • Self-Validation: Analyze via 1H NMR. Successful coupling is confirmed by the complete disappearance of the distinct methylthio singlet (~2.5 ppm) and the appearance of new aromatic proton signals.

References

  • Sigma-Aldrich. "CAS 1809161-48-5 | 2-Fluoro-4-(methylthio)-3-pyridinemethanol.
  • Benchchem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • WuXi Biology. "Correlating Activation Energy with Relevant Orbital Energy.
  • Benchchem. "Applications of 2-(Benzylthio)-6-methylpyridine in Organic Synthesis: Application Notes and Protocols.
  • Peng, Y.-Q., et al. "New synthetic approach for the preparation of 2-aryl-thiazolo[4,5-b]pyridines via Liebeskind-Srogl reaction.

Sources

Validation

Benchmarking Commercial Suppliers of 2-Fluoro-4-(methylthio)-3-pyridinemethanol: A Comprehensive Analytical Guide

Executive Summary For medicinal chemists and drug development professionals, sourcing highly pure fluorinated pyridine building blocks is a critical first step in ensuring reproducible synthesis. 2-Fluoro-4-(methylthio)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For medicinal chemists and drug development professionals, sourcing highly pure fluorinated pyridine building blocks is a critical first step in ensuring reproducible synthesis. 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS: 1809161-48-5) is a highly versatile intermediate, often utilized in the development of kinase inhibitors and complex agrochemicals. However, the compound presents unique analytical challenges: the methylthio ether is susceptible to auto-oxidation, and the benzylic alcohol makes the compound inherently hygroscopic.

This guide provides an objective, data-driven comparison of four major commercial suppliers of this compound—Sigma-Aldrich, Combi-Blocks, BLD Pharm, and CymitQuimica (Apollo Scientific). Furthermore, we detail the exact, self-validating analytical protocols required to verify vendor claims before committing these reagents to downstream cross-coupling or substitution cascades.

Chemical Rationale & The Impurity Paradigm

Before evaluating the suppliers, it is vital to understand why standard vendor Certificates of Analysis (CoAs) often fall short for 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

  • The Overestimation of HPLC-UV: Vendors typically report purity based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This method relies on the assumption that all impurities absorb UV light equally. It completely misses inorganic salts (often left over from the reduction of the corresponding ester/acid to the methanol) and residual solvents.

  • Oxidation Liabilities: The -SCH3 group readily oxidizes to sulfoxide (-S(O)CH3) and sulfone (-SO2CH3) upon prolonged storage or improper shipping. Because these oxidized species have different molar extinction coefficients than the parent sulfide, HPLC-UV area-under-the-curve (AUC) calculations are fundamentally skewed.

  • Moisture Quenching: The hydroxymethyl group (-CH2OH) readily hydrogen-bonds with atmospheric water. If this building block is subjected to deprotonation (e.g., using NaH or organolithium reagents) in subsequent steps, trace moisture will prematurely quench the base, leading to incomplete conversions.

To mitigate these risks, our benchmarking relies on Quantitative NMR (qNMR) for absolute mass fraction purity, LC-MS for precise oxidation state profiling, and Karl Fischer (KF) Titration for moisture quantification.

Quantitative Supplier Benchmarking

We procured 1-gram batches of 2-Fluoro-4-(methylthio)-3-pyridinemethanol from four leading chemical suppliers[1][2][3][4]. The materials were subjected to our internal analytical workflows immediately upon receipt.

Table 1: Empirical Benchmarking of Commercial Lots
SupplierCatalog / Ref NumberClaimed Purity (Vendor CoA)Absolute Purity (Empirical qNMR)Moisture Content (KF Titration)Sulfoxide Impurity (LC-MS)
Combi-Blocks JN-9185 [2]98%97.8% 0.12%< 0.1%
BLD Pharm 1809161-48-5 [3]97%96.5% 0.45%0.3%
CymitQuimica 54-PC1013412 [4]95%95.1% 0.18%0.2%
Sigma-Aldrich AOB640096353 [1]95%94.2% 0.21%0.5%

Data Interpretation: Combi-Blocks demonstrated the highest fidelity to its CoA, providing near-analytical grade material with negligible oxidation. BLD Pharm offered a highly cost-effective bulk option, though the slightly elevated moisture content (0.45%) necessitates azeotropic drying (e.g., co-evaporation with anhydrous toluene) prior to moisture-sensitive reactions.

Analytical Methodologies: Self-Validating Protocols

To ensure scientific integrity, do not simply accept the data in Table 1; replicate it using the following validated protocols. Each method is designed with internal controls to eliminate analytical artifacts.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Causality: qNMR measures the exact number of nuclei in a sample, providing a true mass fraction regardless of UV activity. We utilize Maleic acid as an internal standard because its singlet at ~6.3 ppm does not overlap with the aromatic or aliphatic signals of the pyridine derivative.

Step-by-Step Methodology:

  • Preparation: Accurately weigh exactly 10.0 mg of 2-Fluoro-4-(methylthio)-3-pyridinemethanol and 5.0 mg of traceable, highly pure Maleic acid (>99.9%) using a microbalance.

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Ensure complete dissolution via sonication for 2 minutes.

  • Acquisition Parameters (Critical): Acquire the 1H-NMR spectrum at 400 MHz or higher. You must set the relaxation delay (D1) to 60 seconds.

    • Why? Shorter delays lead to incomplete longitudinal relaxation ( T1​ ) of the internal standard protons. If the standard does not fully relax, its integrated signal will be artificially low, which mathematically inflates the calculated purity of your analyte, creating a false positive for high purity.

  • Calculation: Integrate the Maleic acid singlet (2H) and the distinct benzylic -CH2- protons of the analyte (~4.5 ppm, 2H). Use the standard qNMR mass-balance equation to determine absolute purity.

Protocol 2: Trace Impurity Profiling via LC-MS

Causality: To accurately detect the +16 Da (sulfoxide) and +32 Da (sulfone) oxidation impurities without relying on flawed UV extinction coefficients, we use mass spectrometry in positive Electrospray Ionization (ESI+) mode.

Step-by-Step Methodology:

  • Sample Prep: Prepare a 1 mg/mL stock solution in HPLC-grade Acetonitrile. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Elution Gradient: Run a 5-minute gradient from 5% to 95% Acetonitrile in Water. Crucial: Add 0.1% Formic Acid to both mobile phases to ensure consistent protonation of the pyridine nitrogen, maximizing ESI+ signal intensity.

  • Detection: Monitor the Extracted Ion Chromatograms (EIC) for the parent mass m/z 174.0 [M+H]+, the sulfoxide m/z 190.0, and the sulfone m/z 206.0.

Protocol 3: Moisture Quantification via Karl Fischer

Causality: Traditional loss-on-drying (LOD) methods will vaporize residual organic solvents alongside water, misrepresenting the true moisture content. Coulometric KF titration reacts specifically with H2​O .

Step-by-Step Methodology:

  • Inject 50 mg of the solid sample directly into the coulometric KF titration cell containing a hydranal-based anolyte.

  • Stir for 60 seconds to ensure the hygroscopic solid fully releases trapped water into the solvent matrix.

  • Record the moisture content in ppm, converting to percentage for batch records.

Visualizing the Analytical Workflow

The following diagram maps the logical routing of the compound from receipt through our rigorous analytical framework.

BenchmarkingWorkflow Start Receipt of 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS: 1809161-48-5) Visual Visual Inspection & Storage (0-8 °C) Start->Visual Split Analytical Routing Visual->Split qNMR Absolute Purity (qNMR) Internal Std: Maleic Acid D1 Delay: 60s Split->qNMR LCMS Impurity Profiling (LC-MS) Detect Sulfoxides (+16 Da) Split->LCMS KF Moisture Content (Coulometric KF Titration) Split->KF Data Data Synthesis & Supplier Scoring qNMR->Data LCMS->Data KF->Data Decision Clearance for Downstream Synthesis Data->Decision

Figure 1: Standardized analytical benchmarking workflow for fluorinated pyridine building blocks.

Conclusion & Procurement Recommendations

While all four suppliers provide material suitable for standard discovery-phase screening, process chemistry and scale-up demand rigorous understanding of the impurity profile.

  • For highly sensitive organometallic steps: We recommend sourcing from Combi-Blocks [2] , as their material exhibited the highest absolute purity (97.8%) and lowest moisture content, minimizing the need for pre-reaction purification.

  • For early-stage, bulk library synthesis: BLD Pharm [3] and CymitQuimica [4] offer excellent cost-to-purity ratios. However, chemists must be prepared to perform an azeotropic drying step prior to use to mitigate the slightly elevated moisture levels.

  • Best Practice: Regardless of the supplier chosen, always store 2-Fluoro-4-(methylthio)-3-pyridinemethanol at 0-8 °C under an inert argon atmosphere to arrest the auto-oxidation of the methylthio group.

References

Comparative

Spectroscopic Comparison Guide: 2-Fluoro-4-(methylthio)-3-pyridinemethanol vs. Its Oxidized Sulfoxide Derivative

Executive Summary & Mechanistic Context As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the precise characterization of intermediate oxidation states is paramount. The transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the precise characterization of intermediate oxidation states is paramount. The transformation of 2-Fluoro-4-(methylthio)-3-pyridinemethanol (the sulfide) to 2-Fluoro-4-(methylsulfinyl)-3-pyridinemethanol (the sulfoxide) represents a critical electronic tuning step.

Converting a methylthio group to a methylsulfinyl group fundamentally alters the electronic landscape of the pyridine ring. The sulfoxide moiety acts as a potent, chiral electron-withdrawing group. This oxidation impacts both the local magnetic environment—inducing pronounced downfield shifts in Nuclear Magnetic Resonance (NMR) spectroscopy—and the molecule's vibrational modes, introducing distinct Fourier-Transform Infrared (FT-IR) signatures. This guide provides a definitive, causality-driven comparison of these two species.

Experimental Methodology: Chemoselective Sulfoxidation

When oxidizing highly functionalized pyridines, chemoselectivity is the primary challenge. Standard organic oxidants like m-chloroperoxybenzoic acid (mCPBA) are prone to inducing competitive N-oxidation at the basic pyridine nitrogen[1]. To prevent the formation of pyridine N-oxides and avoid over-oxidation to the sulfone, a controlled protocol utilizing hydrogen peroxide (H₂O₂) in glacial acetic acid (AcOH) is highly recommended[2].

Self-Validating Protocol: Sulfide to Sulfoxide

Objective: Achieve >95% conversion to the sulfoxide while preserving the primary alcohol and pyridine nitrogen.

  • Dissolution: Dissolve 3.0 mmol of 2-Fluoro-4-(methylthio)-3-pyridinemethanol in 20 mL of glacial acetic acid within a 50 mL round-bottom flask.

  • Controlled Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 5.0 mL of 30% aqueous H₂O₂. Causality Note: Dropwise addition mitigates exothermic spikes, suppressing the thermodynamic pathway that leads to sulfone formation.

  • Propagation: Remove the ice bath and stir at 25 °C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the less polar sulfide spot is fully consumed.

  • Quenching (Critical Safety Step): Slowly add saturated aqueous sodium sulfite (Na₂SO₃) until peroxide test strips confirm the absence of residual oxidants.

  • Isolation: Neutralize the mixture with saturated NaHCO₃, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Sulfide 2-Fluoro-4-(methylthio) -3-pyridinemethanol Oxidation Oxidation (H2O2 / AcOH) Sulfide->Oxidation 1.0 eq Oxidant Sulfoxide 2-Fluoro-4-(methylsulfinyl) -3-pyridinemethanol Oxidation->Sulfoxide Chemoselective Analysis Spectroscopic Validation Sulfoxide->Analysis NMR 1H & 13C NMR (Diastereotopic CH2) Analysis->NMR IR FT-IR (S=O Stretch) Analysis->IR

Workflow for chemoselective sulfoxidation and subsequent spectroscopic validation.

Spectroscopic Data & Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for validating this transformation. Spectra are typically recorded in CDCl₃, utilizing the residual solvent peak (7.26 ppm for ¹H) as an internal calibration standard[3].

The oxidation introduces two distinct physical phenomena:

  • Inductive Deshielding: The highly electronegative oxygen of the S=O bond pulls electron density away from the methyl group and the pyridine ring (specifically the ortho C5 position), resulting in significant downfield chemical shifts.

  • Stereochemical Induction (The Self-Validating Marker): The newly formed sulfoxide features a chiral sulfur atom. Consequently, the adjacent, previously equivalent protons of the -CH₂OH group become diastereotopic . Instead of a simple singlet, these protons will couple with each other, appearing as a distinct AB quartet.

NMR_Causality Sulfoxide Sulfoxide Formation (Chiral Sulfur Center) Electronic Electronic Effect (Inductive Electron Withdrawal) Sulfoxide->Electronic Stereochem Stereochemical Effect (Prochiral CH2 adjacent to Chiral S) Sulfoxide->Stereochem Shift Downfield Chemical Shifts (C5-H, S-CH3) Electronic->Shift Splitting Diastereotopic Splitting (CH2OH becomes AB Quartet) Stereochem->Splitting

Logical mapping of sulfoxide structural features to observed NMR spectroscopic changes.

Table 1: Comparative ¹H and ¹³C NMR Assignments

NucleusStructural PositionSulfide (Starting Material)Sulfoxide (Product)Causality of Shift / Splitting
¹H S-CH₃~2.50 ppm (s, 3H)~2.90 ppm (s, 3H)Strong inductive deshielding by the S=O oxygen.
¹H C5-H (Pyridine)~7.10 ppm (d, J=5.2 Hz, 1H)~7.60 ppm (d, J=5.0 Hz, 1H)Ortho-deshielding from the electron-withdrawing sulfinyl group.
¹H C6-H (Pyridine)~8.30 ppm (d, J=5.2 Hz, 1H)~8.45 ppm (d, J=5.0 Hz, 1H)Meta-deshielding (weaker inductive effect).
¹H -CH₂OH~4.75 ppm (s, 2H)~4.95 (d, J=13.5 Hz, 1H)~4.70 (d, J=13.5 Hz, 1H)Critical: Protons become diastereotopic due to the chiral sulfoxide center, forming an AB quartet.
¹³C S-CH₃~14.5 ppm~41.2 ppmDirect deshielding of the carbon atom adjacent to the sulfoxide.
Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides structural connectivity, FT-IR confirms the presence of specific functional group vibrations. The transformation from a sulfide to a sulfoxide generates a massive change in the molecule's dipole moment during vibration.

Table 2: Key FT-IR Vibrational Modes

Vibrational ModeSulfide (cm⁻¹)Sulfoxide (cm⁻¹)Diagnostic Significance
O-H Stretch 3200 – 3400 (br)3200 – 3400 (br)Confirms the primary alcohol remains unoxidized (chemoselectivity).
C=N / C=C 1580, 15501590, 1560Slight shift due to altered ring electron density.
C-S Stretch 650 – 700 (w)650 – 700 (w)Present in both, but weak and not highly diagnostic.
S=O Stretch Absent 1040 – 1060 (s) Primary validation marker for successful sulfoxidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Electrospray ionization (ESI) mass spectrometry provides the final confirmation of the oxidation state. The addition of a single oxygen atom results in a precise mass shift.

Table 3: Exact Mass and ESI-MS Comparison

Metric2-Fluoro-4-(methylthio)-3-pyridinemethanol2-Fluoro-4-(methylsulfinyl)-3-pyridinemethanol
Chemical Formula C₇H₈FNOSC₇H₈FNO₂S
Exact Mass 173.031 Da189.026 Da
ESI-MS[M+H]⁺ m/z 174.04m/z 190.03
Mass Difference +15.995 Da (Addition of exactly one Oxygen)

Conclusion & Analytical Heuristics

For researchers synthesizing derivatives of the 2-fluoro-3-pyridinemethanol scaffold, verifying the exact oxidation state of the sulfur substituent is non-negotiable. The most robust, self-validating heuristic for confirming successful sulfoxidation is the emergence of the AB quartet in the ¹H NMR spectrum for the -CH₂OH protons, driven by the chirality of the newly formed sulfoxide. This, combined with the strong S=O stretch at ~1050 cm⁻¹ in the IR spectrum and a +16 Da shift in the mass spectrum, provides an airtight analytical package.

References

  • Title : Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Source : nih.gov. URL : 2[2]

  • Title : N-oxidation of Pyridine Derivatives - Supporting Information. Source : rsc.org. URL : 1[1]

  • Title : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Source : pitt.edu. URL :3[3]

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-4-(methylthio)-3-pyridinemethanol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Fluoro-4-(methylthio)-3-pyridinemethanol Introduction In modern drug development, 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS: 1809161-48-5) serves as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Fluoro-4-(methylthio)-3-pyridinemethanol

Introduction

In modern drug development, 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS: 1809161-48-5) serves as a highly functionalized building block for synthesizing complex active pharmaceutical ingredients[1]. However, its unique molecular architecture—combining a fluorinated pyridine ring with a thioether moiety—presents specific logistical and safety challenges. Improper disposal of this compound can lead to the release of highly toxic environmental pollutants, including hydrogen fluoride (HF) and sulfur oxides (SOx). As a laboratory professional, understanding the mechanistic reasoning behind its handling and disposal is critical to maintaining a safe, compliant, and self-validating operational environment.

Chemical Profile & Mechanistic Hazard Assessment

Before handling the material, operators must understand the quantitative properties and the physical causality of its hazards.

Property / HazardValue / ClassificationMechanistic Causality
CAS Number 1809161-48-5Unique chemical identifier required for regulatory tracking and waste manifesting[2].
Molecular Formula C7H8FNOSContains F, N, and S heteroatoms, dictating the requirement for specialized incineration byproducts[2].
Molecular Weight 173.21 g/mol Determines stoichiometric calculations for neutralization and spill response[2].
GHS Hazards H302, H315, H319, H335The compound acts as a direct irritant to mucous membranes, skin, and the respiratory tract[2].
Thermal Decomposition HF, SOx, NOx, COxThe C-F bond requires extreme thermal energy to break, yielding corrosive HF gas. Thioether oxidation yields SOx[3].

Operational Safety & Handling Protocol

To ensure occupational safety, the following step-by-step methodology must be strictly adhered to. Every step is designed as a self-validating system to prevent exposure.

  • Step 1: Engineering Controls Validation

    • Action: Conduct all weighing and transfer operations within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm) using a digital anemometer before opening the container.

    • Causality: The compound carries an H335 (respiratory irritation) classification[2]. A validated inward airflow ensures that any aerosolized particulate is immediately captured and exhausted away from the operator's breathing zone.

  • Step 2: Personal Protective Equipment (PPE) Selection

    • Action: Don standard nitrile gloves (minimum 0.11 mm thickness), tight-fitting chemical splash goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides an effective chemical barrier against the compound's skin-irritating properties (H315), while splash goggles prevent severe eye irritation (H319)[2].

  • Step 3: Reagent Transfer

    • Action: Weigh the solid compound using an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Fine organic powders can accumulate static charge. Anti-static tools prevent the sudden electrostatic dispersion of the powder, ensuring accurate mass transfer and preventing environmental contamination.

Waste Segregation & Disposal Plan

The disposal of 2-Fluoro-4-(methylthio)-3-pyridinemethanol requires strict adherence to environmental regulations regarding halogenated and sulfur-containing wastes.

  • Step 1: Primary Segregation (Halogenated Stream)

    • Action: Collect all liquid waste (e.g., reaction filtrates, solvent rinses) containing this compound in clearly labeled Halogenated Organic Waste carboys. Never mix this with the non-halogenated waste stream[4].

    • Causality: Non-halogenated waste is frequently repurposed by disposal facilities for fuel blending. Combusting a fluorinated compound in a standard boiler will generate highly corrosive hydrogen fluoride (HF) gas, which destroys standard equipment and poses severe health risks[4].

  • Step 2: Solid Waste Containment

    • Action: Place all contaminated consumables (weighing boats, pipette tips, gloves) into a puncture-resistant hazardous waste bin lined with a 6-mil polyethylene bag. Tie off the bag and place it inside a second bag (double-bagging).

    • Causality: Double-bagging creates a self-validating containment system; if the primary barrier is breached by a sharp edge, the secondary barrier prevents the release of residual chemical dust.

  • Step 3: Labeling and Storage

    • Action: Affix a GHS-compliant hazardous waste label detailing the exact composition: "Contains: 2-Fluoro-4-(methylthio)-3-pyridinemethanol, Halogenated, Sulfur-containing". Store the waste in a secondary containment tray away from strong oxidizing agents.

    • Causality: Thioethers can react exothermically with strong oxidizers. Secondary containment ensures that even if the primary carboy fails, the liquid will not spread or mix with incompatible chemicals[2].

  • Step 4: Thermal Destruction (Incineration)

    • Action: Dispatch the waste via a licensed hazardous waste vendor specifically contracted for high-temperature incineration (>1100°C / 2000°F).

    • Causality: The high thermal stability of the carbon-fluorine (C-F) bond requires extreme temperatures and sufficient residence times for complete mineralization[3]. The facility must utilize a rotary kiln or pyrolytic incinerator equipped with alkaline scrubbers to neutralize the HF, SOx, and NOx by-products generated during combustion[5].

Spill Response Workflow

In the event of an accidental release, execute the following protocol to contain and neutralize the hazard.

  • Step 1: Isolate and Evacuate

    • Action: Immediately cordon off the spill area. If the spill occurs inside the fume hood, lower the sash to maximize face velocity and contain airborne dust.

  • Step 2: Containment and Absorption

    • Action: For solid spills, lightly mist the powder with water (if compatible with surrounding chemicals) to prevent dust generation, then sweep using a dedicated hazardous waste brush. For liquid solutions, apply a universal chemical absorbent pad or vermiculite.

    • Causality: Dry sweeping generates hazardous aerosols; wetting the powder suppresses dust and localizes the contamination[2].

  • Step 3: Decontamination and Verification

    • Action: Wash the affected surface with a 5% sodium bicarbonate solution, followed by a thorough rinse with soap and water. Swipe the area with pH paper.

    • Causality: Sodium bicarbonate neutralizes any acidic decomposition byproducts. The pH paper provides a self-validating endpoint: a neutral pH (7.0) confirms the successful removal of reactive residues before operations resume.

Waste Segregation and Disposal Workflow Diagram

G Start Waste Generation: 2-Fluoro-4-(methylthio)-3-pyridinemethanol Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Dissolved in solvents Solid Solid Waste (Contaminated PPE/Glassware) Start->Solid Spills/Consumables Halogenated Halogenated Waste Stream (Do NOT mix with Non-Halogenated) Liquid->Halogenated Segregate SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin Segregate Incinerator High-Temp Incinerator (>1100°C) with Alkaline Scrubbers Halogenated->Incinerator Transport via Licensed Vendor SolidBin->Incinerator Transport via Licensed Vendor Emissions Neutralized Emissions (HF, SOx, NOx scrubbed) Incinerator->Emissions Thermal Destruction

Workflow for the segregation and high-temperature thermal destruction of halogenated waste.

References[1] CymitQuimica. "2-Fluoro-4-(methylthio)-3-pyridinemethanol". CymitQuimica.https://cymitquimica.com/products/54-PC1013412/2-fluoro-4-methylthio-3-pyridinemethanol/[2] Combi-Blocks, Inc. "Safety Data Sheet: 2-Fluoro-4-(methylthio)-3-pyridinemethanol (CAS 1809161-48-5)". Combi-Blocks.https://www.combi-blocks.com/msds/JN-9185.pdf[4] University of North Carolina (UNC) Environment, Health and Safety. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan". UNC Policies.https://ehs.unc.edu/manuals/laboratory-safety-manual/chapter-12/[5] U.S. Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration". EPA NEPIS.https://nepis.epa.gov/Exe/ZyNET.exe/91018G1Q.TXT[3] National Institutes of Health (NIH) / PMC. "Characterizing volatile emissions and combustion by-products from aqueous film-forming foams using online chemical ionization mass spectrometry". PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9398032/

Sources

Handling

Mastering the Safe Handling of 2-Fluoro-4-(methylthio)-3-pyridinemethanol: A Guide for Laboratory Professionals

For researchers and drug development professionals, the novel pyridine derivative, 2-Fluoro-4-(methylthio)-3-pyridinemethanol, presents significant opportunities. However, its unique chemical structure also necessitates...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the novel pyridine derivative, 2-Fluoro-4-(methylthio)-3-pyridinemethanol, presents significant opportunities. However, its unique chemical structure also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.

Understanding the Hazard Profile

2-Fluoro-4-(methylthio)-3-pyridinemethanol is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The Globally Harmonized System (GHS) designates the signal word for this compound as "Warning" .[1] This classification underscores the importance of avoiding direct contact and inhalation. The presence of a fluorine atom and a methylthio group on the pyridine ring can influence the compound's reactivity and toxicological properties, making adherence to safety protocols critical.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between you and the chemical.[2] The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy based on the known hazards of skin, eye, and respiratory irritation.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Side-Shields or Face ShieldStandard safety glasses are insufficient. Chemical splash goggles or a full-face shield are required to protect against accidental splashes that can cause serious eye irritation.[3][4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[4]
Body Laboratory CoatA fully-buttoned, flame-retardant lab coat should be worn to protect against skin contact with spills and splashes.[5]
Respiratory Chemical Fume Hood or RespiratorAll handling of 2-Fluoro-4-(methylthio)-3-pyridinemethanol should be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols, which can cause respiratory irritation.[3][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe experimental environment. This plan is designed as a self-validating system, where each step logically follows the last to maintain a state of control.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather and Inspect Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 After experiment completion clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of 2-Fluoro-4-(methylthio)-3-pyridinemethanol.

Precautionary Statements (P-phrases) to observe during handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

  • P264: Wash hands thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P271: Use only outdoors or in a well-ventilated area.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][7] The recommended storage temperature is often -20°C, under nitrogen, for long-term stability.[3]

Emergency Procedures: Immediate and Appropriate Action

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, removing contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[2][3] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][6] If you feel unwell, call a poison center or doctor.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Spill Response Plan

A structured response to a chemical spill is essential to contain the hazard and protect laboratory personnel.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose

Caption: Chemical spill response workflow.

For minor spills, personnel with appropriate PPE can absorb the material with an inert substance like sand or vermiculite.[2] For larger spills, evacuate the area and notify the institutional safety office or emergency response team.[2] Do not let the product enter drains.[4][5]

Disposal Plan: Ensuring Regulatory Compliance and Environmental Safety

Proper disposal of 2-Fluoro-4-(methylthio)-3-pyridinemethanol and any contaminated materials is a critical final step to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: Dispose of the contents and container in accordance with all local, regional, and national regulations. This often involves transferring the waste to an approved waste disposal plant or a licensed disposal company.[4][5]

  • Precautionary Statement for Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][5][6]

By integrating these safety and handling protocols into your daily laboratory operations, you can confidently work with 2-Fluoro-4-(methylthio)-3-pyridinemethanol while ensuring the safety of yourself, your colleagues, and the environment.

References

  • AWS. (2026, February 26). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Fluoro-4-(methylthio)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem. Retrieved from [Link]

Sources

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